Product packaging for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine(Cat. No.:CAS No. 19790-96-6)

3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Cat. No.: B011816
CAS No.: 19790-96-6
M. Wt: 161.16 g/mol
InChI Key: BXJIHGSHLZBSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyridin-4-yl)-1,2-oxazol-5-amine (CAS 186960-06-5) is a high-purity heterocyclic compound supplied for research applications. This molecule features a 1,2-oxazole (isoxazole) ring linked to a pyridin-4-yl group, creating a fused aromatic system with potential as a valuable scaffold in medicinal chemistry and drug discovery . The compound has a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . Computational properties include a predicted density of 1.277 g/cm³ and a boiling point of approximately 369.23°C at 760 mmHg . While specific biological data for this exact molecule is limited, its structural motif is prominent in pharmaceutical research. Compounds containing the pyridinyl-oxazole backbone are frequently investigated for their diverse biological activities. Recent studies on molecules with similar architectures have shown potential in various areas, including as anticancer agents and as core structures in developing neuropsychotropic drugs . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block in synthesizing more complex chemical entities for high-throughput screening and lead optimization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B011816 3-(Pyridin-4-yl)-1,2-oxazol-5-amine CAS No. 19790-96-6

Properties

IUPAC Name

3-pyridin-4-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJIHGSHLZBSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507906
Record name 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-96-6
Record name 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Molecular Structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This molecule is of interest to the pharmaceutical and agrochemical industries as a key intermediate in the synthesis of bioactive molecules.[1] This document details the synthetic pathway, crystallographic data, and expected spectroscopic characteristics of the title compound, offering a foundational reference for researchers working with this and related molecular scaffolds.

Molecular Identity and Physicochemical Properties

Compound Name: this compound Alternative Name: 5-Amino-3-(4-pyridyl)isoxazole CAS Number: 19790-96-6[1] Molecular Formula: C₈H₇N₃O[1] Molecular Weight: 161.16 g/mol [2]

PropertyValueSource
Molecular FormulaC₈H₇N₃O[1]
Molecular Weight161.16 g/mol [2]
CAS Number19790-96-6[1]

Synthesis and Structural Confirmation

The synthesis of this compound can be achieved through the cyclization of a nitrile precursor in the presence of hydroxylamine. This established method provides a reliable route to the target compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis involves the reaction of 3-oxo-3-pyridin-4-yl-propionitrile with hydroxylamine hydrochloride.[2]

Step 1: Preparation of the Reaction Mixture To a stirred solution of 3-oxo-3-pyridin-4-yl-propionitrile (10.14 mmol) and sodium hydroxide (NaOH, 20.80 mmol) in water (20 mL), hydroxylamine hydrochloride (11.16 mmol) is added.

Step 2: Reaction and Isolation The resulting mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with water, and dried under vacuum to yield the title compound. In cases where precipitation does not occur, the mixture can be diluted with ethyl acetate, and the product extracted from the organic layer.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Product Isolation A 3-Oxo-3-pyridin-4-yl-propionitrile D Aqueous Solution Heat (100°C, 3h) A->D B Hydroxylamine Hydrochloride B->D C Sodium Hydroxide C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying F->G H This compound G->H

A schematic representation of the synthesis workflow for this compound.

Crystallographic Analysis for Definitive Structure Elucidation

The absolute confirmation of the molecular structure of this compound is provided by single-crystal X-ray diffraction analysis. A study by Zheng Yao and Jian-Cheng Deng provides detailed crystallographic data for this compound.[3][4]

The analysis reveals that the asymmetric unit contains two independent molecules. The crystal packing is stabilized by N—H⋯N hydrogen bonds, which form a two-dimensional supramolecular layer.[4]

Crystal Data
FormulaC₈H₇N₃O
Molar Mass161.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.6411 (13)
b (Å)10.9272 (10)
c (Å)10.0060 (9)
β (°)106.9870 (10)
Volume (ų)1531.0 (2)
Z8

Data sourced from Acta Crystallographica Section E Structure Reports Online.[4]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the isoxazole ring, and the amine group.

Expected Chemical Shifts (δ) in ppm:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
Pyridine H-2, H-6~8.6-8.8Doublet~6 HzProtons adjacent to the nitrogen in the pyridine ring are deshielded.
Pyridine H-3, H-5~7.6-7.8Doublet~6 HzProtons meta to the nitrogen in the pyridine ring.
Isoxazole H-4~5.8-6.2Singlet-The proton on the isoxazole ring is expected to be a singlet.
Amine NH₂~5.0-6.0Broad Singlet-The chemical shift of amine protons can vary and the signal is often broad.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyridine and isoxazole rings.

Expected Chemical Shifts (δ) in ppm:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Isoxazole C-5~170-172Carbon bearing the amino group.
Isoxazole C-3~160-162Carbon attached to the pyridine ring.
Pyridine C-2, C-6~150-152Carbons adjacent to the nitrogen in the pyridine ring.
Pyridine C-4~140-142Carbon of the pyridine ring attached to the isoxazole.
Pyridine C-3, C-5~120-122Carbons meta to the nitrogen in the pyridine ring.
Isoxazole C-4~95-100CH carbon of the isoxazole ring.
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the amine group and the aromatic rings.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine)3300-3500Two bands are expected for the symmetric and asymmetric stretching of the primary amine.
C=N Stretch (Rings)1600-1650Stretching vibrations of the carbon-nitrogen double bonds in the pyridine and isoxazole rings.
C=C Stretch (Rings)1450-1600Aromatic ring stretching vibrations.
C-H Stretch (Aromatic)3000-3100Stretching of the C-H bonds on the aromatic rings.
Predicted Mass Spectrum

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak.

Expected Mass-to-Charge Ratios (m/z):

Ionm/zDescription
[M+H]⁺162.07The protonated molecular ion, which is commonly observed in ESI-MS.
[M]⁺161.06The molecular ion peak in EI-MS.

Conclusion

The structural elucidation of this compound is firmly established through a combination of a reliable synthetic route and definitive single-crystal X-ray diffraction data. While a complete set of experimental spectroscopic data is not publicly available, the predicted NMR, IR, and mass spectra, based on the analysis of analogous compounds, provide a robust framework for the characterization of this molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.

References

physicochemical properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound. This heterocyclic compound, incorporating both pyridine and isoxazole moieties, serves as a valuable intermediate in the development of novel therapeutic agents.[1] Its structural features suggest potential for anti-inflammatory, antimicrobial, and anticancer activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its known characteristics and methodologies for its study.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 19790-96-6[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
Physical Description Solid (predicted)Inferred from related compounds
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Calculated logP 1.2[2]
pKa Data not availableN/A
Aqueous Solubility Low (predicted)[3]
Storage Conditions Room temperature[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, a general synthetic route can be proposed based on established methods for the synthesis of isoxazole derivatives.

Proposed Synthesis of this compound

A plausible synthetic route involves the cyclization of a β-ketonitrile with hydroxylamine. The following is a generalized protocol:

  • Preparation of the β-ketonitrile intermediate: 4-Pyridinecarbonitrile is reacted with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide to yield 3-oxo-3-(pyridin-4-yl)propanenitrile.

  • Cyclization Reaction: The resulting β-ketonitrile is then treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate.

  • Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure this compound.

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition of the compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a proposed workflow for its biological evaluation.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization start Starting Materials (4-Pyridinecarbonitrile, Ethyl Acetate) intermediate Formation of β-Ketonitrile (3-Oxo-3-(pyridin-4-yl)propanenitrile) start->intermediate Base-catalyzed condensation cyclization Cyclization with Hydroxylamine intermediate->cyclization Reaction in Ethanol product Crude this compound cyclization->product purification Purification (Column Chromatography/Recrystallization) product->purification pure_product Pure Compound purification->pure_product characterization Structural Characterization (NMR, MS, IR, Elemental Analysis) pure_product->characterization final_product Characterized this compound characterization->final_product

Caption: Synthetic and characterization workflow for this compound.

G cluster_screening Biological Evaluation Cascade compound Test Compound (this compound) in_vitro In Vitro Screening (e.g., Anticancer cell line assays) compound->in_vitro cytotoxicity Cytotoxicity Assessment (Normal cell lines) in_vitro->cytotoxicity hit_id Hit Identification (Potency & Selectivity) cytotoxicity->hit_id moa Mechanism of Action Studies (e.g., Enzyme inhibition, pathway analysis) hit_id->moa Active Inactive Compound Inactive Compound hit_id->Inactive Compound Inactive in_vivo In Vivo Studies (Animal models) moa->in_vivo lead Lead Compound in_vivo->lead

References

The Ascending Trajectory of Pyridinyl Isoxazoles: A Technical Primer on Their Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable pharmacological profiles. Among these, the pyridinyl isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical overview of the current understanding of pyridinyl isoxazole compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental foundations of these discoveries. The inherent properties of the isoxazole ring, including its electronic nature and stability, combined with the versatile chemistry of the pyridine moiety, make this a fertile ground for the development of novel therapeutic agents.[1][2][3][4][5]

Anticancer Potential

Pyridinyl isoxazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. This has positioned them as promising candidates for the development of new chemotherapeutic agents.[6][7][8]

In Vitro Efficacy

The cytotoxic effects of various pyridinyl isoxazole compounds have been quantified, primarily through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Pyridinyl Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µmol/L)Reference
11c MCF-7 (Breast)1.9[6][7]
11j MCF-7 (Breast)1.5[6][7]
11c HepG2 (Liver)Potent Activity[6][7]
11j HepG2 (Liver)Potent Activity[6][7]
11c HeLa (Cervical)Potent Activity[6][7]
11j HeLa (Cervical)Potent Activity[6][7]
iso-TOxaPy VariousHigh Activity[9]
iso-TOxaPy-1 VariousHigh Activity[9]
iso-TOxabiPy VariousHigh Activity[9]
Compound 13b Breast CancerStrong Potency[10]
Mechanisms of Action

The anticancer effects of pyridinyl isoxazoles are not merely cytotoxic but are often linked to specific molecular targets and signaling pathways.

  • Kinase Inhibition : Certain polyheteroaryl oxazole/pyridine-based compounds have been found to selectively inhibit ROCK-2 (Rho-associated coiled-coil containing protein kinase 2).[9] This inhibition leads to the dephosphorylation of ROCK-2 substrates, a decrease in stress fibers, and the induction of neurite-like extensions, ultimately affecting cell proliferation and morphology.[9]

  • TACC3 Inhibition : A novel class of isoxazole-pyrimidine derivatives has been developed as inhibitors of TACC3 (Transforming Acidic Coiled-Coil containing protein 3), a protein implicated in various cancers.[10] Compound 13b , for instance, leads to mitotic arrest, apoptosis, and DNA damage by targeting TACC3.[10] This is evidenced by increased levels of p-Histone H3 (Ser10), cleaved PARP, and p-H2AX (Ser139).[10]

TACC3_Inhibition_Pathway cluster_cell Cancer Cell TACC3 TACC3 MitoticSpindle Mitotic Spindle Stabilization TACC3->MitoticSpindle Apoptosis Apoptosis TACC3->Apoptosis Inhibition of CellProliferation Cell Proliferation MitoticSpindle->CellProliferation PyridinylIsoxazole Pyridinyl Isoxazole (e.g., Compound 13b) PyridinylIsoxazole->TACC3 Inhibition

Mechanism of TACC3 Inhibition by Pyridinyl Isoxazoles.
Experimental Protocols

MTT Assay for Cell Proliferation

The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Seeding : Cancer cells (e.g., MCF-7, HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the pyridinyl isoxazole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition : After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another few hours.

  • Formazan Solubilization : The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compounds Add Pyridinyl Isoxazole Compounds (various conc.) seed_cells->add_compounds incubate1 Incubate (e.g., 48h) add_compounds->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 add_dmso Add Solubilizer (e.g., DMSO) incubate2->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Cell Proliferation Assay.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for pyridinyl isoxazole compounds is in the modulation of inflammatory responses. Several derivatives have shown potent anti-inflammatory, as well as analgesic and antipyretic, properties.[11][12]

In Vitro and In Vivo Efficacy

The anti-inflammatory potential is often evaluated by measuring the inhibition of key inflammatory mediators and enzymes.

Table 2: Anti-inflammatory and Analgesic Profile of Selected Pyridinyl Isoxazoles

Compound IDActivityKey FindingsReference
DIC Anti-inflammatoryDose-dependent decrease in TNF-α and IL-6 release.[12][12]
DIC COX-2 InhibitionDiminished levels of COX-2 and subsequent inhibition of PGE2 production.[12][12]
14c COX-2 InhibitionGood COX-2 inhibitory activity with weak inhibition of COX-1.[11][11]
15a COX-2 InhibitionGood COX-2 inhibitory activity with weak inhibition of COX-1.[11][11]
4a, 4b, 6a, 8a, 14c, 15a Anti-inflammatory & AnalgesicExhibited significant activity in vivo.[11][11]
5a, 6a, 8a AntipyreticDisplayed good antipyretic activity.[11][11]
Mechanisms of Action

Pyridinyl isoxazoles exert their anti-inflammatory effects by intervening in critical signaling cascades.

  • Inhibition of Pro-inflammatory Cytokines : Compounds like 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) effectively reduce the release of TNF-α and IL-6 from LPS-stimulated macrophages.[12]

  • COX-2 Inhibition : Several derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins which are key mediators of inflammation and pain.[11][12]

  • NF-κB and MAPK Pathway Inhibition : DIC has been shown to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway.[12] These pathways are central to the transcriptional activation of pro-inflammatory genes.

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway IKK TLR4->NFkB_pathway Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) MAPK_pathway->Pro_inflammatory_genes IkB IκB NFkB_pathway->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_genes PyridinylIsoxazole Pyridinyl Isoxazole (e.g., DIC) PyridinylIsoxazole->MAPK_pathway inhibits PyridinylIsoxazole->NFkB_nucleus prevents translocation

Inhibition of NF-κB and MAPK Pathways by Pyridinyl Isoxazoles.
Experimental Protocols

Formalin-Induced Paw Edema Bioassay

This is a common in vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Model : Typically performed in rats or mice.

  • Compound Administration : The test animals are pre-treated with the pyridinyl isoxazole compound or a control vehicle, usually administered orally.

  • Induction of Inflammation : A solution of formalin is injected into the sub-plantar region of the hind paw of the animals.

  • Measurement of Edema : The volume of the paw is measured at different time points after the formalin injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume with the control group.

Antimicrobial Activity

The pyridinyl isoxazole scaffold has also been explored for its potential to combat bacterial infections, including those caused by multi-drug resistant (MDR) strains.

In Vitro Efficacy

The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Pyridinyl Isoxazole Derivatives

Compound ClassTarget Organism(s)MIC Range (µg/mL)Key Structural FeatureReference
Pyridinyl nitrofuranyl isoxazolinesMDR Staphylococcus strains4-32Piperazine linker[13]
Substituted pyridinylpyrazole/isoxazoleP. aeruginosa, E. coliDistinctive ActivityVaries[11]
Structure-Activity Relationship (SAR)

Preliminary SAR studies have provided insights into the structural requirements for antibacterial activity. For instance, in the pyridinyl nitrofuranyl isoxazoline series, the presence of a piperazine linker between the pyridyl group and the isoxazoline ring was found to enhance antibacterial activity against MDR Staphylococcus strains.[13] Furthermore, the 3-pyridyl analogue was more active than the corresponding 2- and 4-pyridyl analogues.[13]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum : A standardized suspension of the test bacteria is prepared.

  • Serial Dilution : The pyridinyl isoxazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

General_Synthesis_Screening_Workflow start Start synthesis Synthesis of Pyridinyl Isoxazole Library start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Biological Screening (e.g., MIC) purification->primary_screen hit_id Hit Identification primary_screen->hit_id sar_study Structure-Activity Relationship (SAR) Study hit_id->sar_study lead_opt Lead Optimization sar_study->lead_opt lead_opt->synthesis Iterative Design end End lead_opt->end

General Workflow for Synthesis and Screening of Novel Compounds.

Conclusion and Future Perspectives

The pyridinyl isoxazole scaffold represents a versatile and highly promising platform in drug discovery. The diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to significant antimicrobial properties, underscore its therapeutic potential. The ability to modify the core structure allows for the fine-tuning of activity and selectivity, as evidenced by the preliminary structure-activity relationship studies.

Future research should focus on several key areas:

  • Mechanism of Action Studies : A deeper understanding of the molecular targets and pathways modulated by these compounds is crucial for their rational design and development.

  • Pharmacokinetic Profiling : Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary to assess their drug-likeness.

  • In Vivo Efficacy and Safety : Promising in vitro candidates must be rigorously tested in relevant animal models to establish their efficacy and safety profiles.

The continued exploration of pyridinyl isoxazole chemistry will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

An Exploratory Screening of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive exploratory screening protocol for the novel heterocyclic compound, 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. The document details the synthesis, chemical properties, and a proposed multi-tiered biological screening cascade to elucidate its potential as a therapeutic agent. Given the chemical scaffold, which incorporates both a pyridine and an isoxazole moiety, this compound is a candidate for investigation in oncology, inflammation, and infectious diseases. This guide provides detailed experimental methodologies, data presentation formats, and visual workflows to support further research and development.

Introduction

The compound this compound (also referred to as 3-(pyridin-4-yl)isoxazol-5-amine) is a small molecule featuring a pyridine ring linked to an amino-isoxazole core.[1] This structural motif is of significant interest in medicinal chemistry, as related structures have demonstrated a wide range of biological activities. The pyridine ring is a common feature in many approved drugs, often contributing to target binding and favorable pharmacokinetic properties. The isoxazole ring serves as a versatile scaffold, and its derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[1]

This document presents a proposed workflow for the initial characterization and screening of this compound to identify and validate its potential therapeutic applications.

Compound Profile and Synthesis

A reliable synthetic route is crucial for obtaining high-purity material for biological screening. The following is a proposed synthetic protocol for this compound.

Chemical Properties
PropertyValue
CAS Number 19790-96-6
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Appearance Off-white to pale yellow solid (predicted)
Storage Room temperature, desiccated
Proposed Synthesis Protocol

A plausible synthetic route involves the reaction of a pyridine-containing starting material with a suitable reagent to form the amino-isoxazole ring.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Pyridine-4-carboximidoyl Chloride. To a solution of pyridine-4-carbonitrile (1 eq.) in anhydrous ethanol, add hydroxylamine hydrochloride (1.2 eq.). Reflux the mixture for 4 hours. Cool to room temperature and add a solution of sodium ethoxide (1.2 eq.) in ethanol. Stir for 30 minutes. The resulting intermediate is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF to yield the corresponding hydroximoyl chloride.

  • Step 2: Cycloaddition Reaction. The crude hydroximoyl chloride from Step 1 is dissolved in a polar aprotic solvent such as THF. To this solution, add cyanamide (2 eq.) and a non-nucleophilic base like triethylamine (2.5 eq.). The reaction mixture is stirred at room temperature for 24 hours.

  • Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Proposed Exploratory Screening Workflow

A tiered approach is recommended to efficiently screen this compound for biological activity. The workflow is designed to first assess broad cytotoxicity, followed by more targeted assays based on the activities of structurally related compounds.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Directed Screening cluster_2 Tier 3: Hit Validation & MoA A Compound Synthesis & Purity Assessment B In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Kinase Inhibition Assays (e.g., PI3Kδ, CDK4/6) B->C D Antimicrobial Susceptibility Testing (Gram-positive & Gram-negative strains) B->D E Anti-inflammatory Assays (e.g., COX inhibition, cytokine release) B->E F Dose-Response Studies C->F D->F E->F G Signaling Pathway Analysis (Western Blot, qPCR) F->G H Lead Optimization G->H

Caption: Proposed tiered screening workflow for this compound.

Experimental Protocols and Data Presentation

Tier 1: In Vitro Cytotoxicity Screening

Objective: To determine the general cytotoxicity of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., BT-474 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC₅₀)

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
BT-474Breast Carcinoma5.2
A549Lung Carcinoma15.8
HCT116Colon Carcinoma> 100
PC-3Prostate Carcinoma45.1
Tier 2: Kinase Inhibition Assay (PI3Kδ)

Objective: To evaluate the inhibitory activity of the compound against PI3Kδ, a target implicated in B-cell malignancies and inflammation. This is based on the finding that related 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives show potent inhibitory activities against PI3Kδ.[2]

Protocol: PI3K-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 96-well plate, combine the PI3Kδ enzyme, the substrate PIP2, and varying concentrations of this compound in kinase reaction buffer.

  • ATP Addition: Initiate the kinase reaction by adding ATP to a final concentration of 25 µM. Incubate at room temperature for 60 minutes.

  • Detection: Add PI3K-Glo™ Reagent to stop the reaction and detect the amount of ADP produced. Incubate for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates higher kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value.

Data Presentation: PI3Kδ Inhibition

CompoundHypothetical PI3Kδ IC₅₀ (µM)
This compound0.85
Idelalisib (Positive Control)0.02

Potential Signaling Pathway Involvement

Based on the activity of related compounds against PI3Kδ, a primary hypothesis is that this compound may modulate the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Compound This compound Compound->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the exploratory screening of this compound. The proposed workflow, from synthesis to tiered biological evaluation, is designed to systematically uncover its therapeutic potential. Initial assays should focus on broad cytotoxicity, followed by targeted screens against kinases like PI3Kδ, informed by the known activity of analogous structures. Positive hits from these screens would warrant further investigation into the mechanism of action, including detailed analysis of signaling pathway modulation and subsequent lead optimization efforts. The versatile nature of the pyridine-isoxazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

Speculative Mechanism of Action: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Pyridin-4-yl)-1,2-oxazol-5-amine is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1] While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural motifs—a pyridine ring and an isoxazole-5-amine core—are present in numerous biologically active molecules. This guide synthesizes available information on related compounds and derivatives to speculate on the potential mechanisms of action for this compound, focusing on its potential as a scaffold for enzyme inhibitors, particularly in the context of cancer therapy.

Introduction: A Versatile Chemical Intermediate

This compound (also known as 5-Amino-3-(4-pyridyl)isoxazole) is a chemical building block utilized in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its structure, featuring both a pyridine and an isoxazole moiety, makes it a valuable precursor for developing compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.[1] The isoxazole ring, a five-membered N,O-containing heterocycle, is a common feature in many pharmaceuticals and is known to contribute to a wide range of pharmacological activities.[3][4][5]

Speculative Mechanism of Action: A Scaffold for Kinase Inhibition

Given the limited direct data on this compound, we can infer its potential biological activity by examining its derivatives. A notable study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which share a similar structural core, has demonstrated potent inhibitory activity against Phosphoinositide 3-kinase delta (PI3Kδ).[6] This suggests that the this compound scaffold could serve as a foundation for the design of novel kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a common event in various human cancers, making its components attractive targets for cancer therapy.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth 3_pyridin_4_yl_1_2_oxazol_5_amine_derivative 3-(pyridin-4-yl)-1,2-oxazol- 5-amine Derivative (Speculative) 3_pyridin_4_yl_1_2_oxazol_5_amine_derivative->PI3K inhibits

Figure 1: Speculative inhibition of the PI3K/Akt signaling pathway.
Potential as a PI3Kδ Inhibitor

The study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives revealed that these compounds exhibit potent anti-proliferative activities against the BT-474 breast cancer cell line and act as inhibitors of PI3Kδ.[6] It is plausible that this compound could serve as a key pharmacophore that binds to the active site of PI3Kδ, thereby blocking its kinase activity. The pyridine and isoxazole rings may engage in crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.

Quantitative Data from Derivative Studies

While no quantitative data is available for this compound itself, the following table summarizes the inhibitory activities of its more complex derivatives against PI3Kδ and the BT-474 breast cancer cell line.

CompoundPI3Kδ IC50 (μmol/L)BT-474 IC50 (μmol/L)Reference
Derivative 200.2861.565[6]
Derivative 210.4521.311[6]

Experimental Protocols from Derivative Studies

The following experimental protocols were utilized in the evaluation of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives and could be adapted for the study of this compound and its future analogs.

Cell Proliferation Assay (CCK-8)
  • Cell Line: BT-474 (human breast cancer cell line)

  • Methodology:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of the test compounds.

    • The plates are incubated for a specified period.

    • Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • After further incubation, the absorbance is measured at a specific wavelength using a microplate reader.

    • The IC50 values are calculated using software such as GraphPad Prism.[6]

PI3Kδ Enzyme Inhibition Assay
  • Assay Principle: A biochemical assay to measure the inhibition of PI3Kδ kinase activity.

  • General Protocol:

    • The PI3Kδ enzyme, substrate (e.g., PIP2), and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated to allow for phosphorylation of the substrate.

    • The amount of product (e.g., PIP3) is quantified, often using a detection method such as fluorescence polarization or luminescence.

    • IC50 values are determined by plotting the percent inhibition against the compound concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 3-(pyridin-4-yl)-1,2-oxazol- 5-amine Derivatives PI3K_Assay PI3Kδ Enzyme Inhibition Assay Synthesis->PI3K_Assay Cell_Assay Cell Proliferation Assay (CCK-8) Synthesis->Cell_Assay IC50_Calc IC50 Value Calculation PI3K_Assay->IC50_Calc Cell_Assay->IC50_Calc

Figure 2: General experimental workflow for evaluating derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The demonstrated activity of its derivatives as PI3Kδ inhibitors provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship (SAR). Direct testing of the parent compound in a panel of kinase assays would be a critical first step to validate the speculative mechanism of action outlined in this guide. Such studies could uncover its potential as a lead compound for the development of new treatments for cancer and other diseases driven by aberrant kinase signaling.

References

The Isoxazole Scaffold: A Balancing Act of Stability and Activity in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural features have led to its incorporation into a diverse array of approved pharmaceuticals. However, the successful application of the isoxazole moiety in drug design hinges on a thorough understanding of its stability. This technical guide delves into the core aspects of isoxazole ring stability, providing quantitative data, detailed experimental protocols, and visual representations of key metabolic and experimental pathways to aid researchers in harnessing the full potential of this versatile heterocycle.

Metabolic Stability of the Isoxazole Ring

The metabolic fate of an isoxazole-containing drug is a critical determinant of its pharmacokinetic profile and overall efficacy. The isoxazole ring can be susceptible to enzymatic degradation, primarily through ring cleavage reactions mediated by cytochrome P450 (CYP) enzymes and other reductase systems.

Cytochrome P450-Mediated Isoxazole Ring Opening

A prominent example of CYP-mediated isoxazole ring cleavage is the metabolism of the anti-inflammatory drug leflunomide . The 3-unsubstituted isoxazole ring of leflunomide undergoes N-O bond cleavage to form its active metabolite, A771726. This biotransformation is catalyzed by the CYP1A2 isoform of cytochrome P450. The proposed mechanism involves the coordination of the isoxazole nitrogen or oxygen to the reduced form of the heme iron [P450Fe(II)], followed by either a charge transfer to the C=N bond or deprotonation of the C3-H, leading to the scission of the N-O bond.[1][2]

Reductive Cleavage of the Isoxazole Ring

In contrast to the oxidative cleavage seen with leflunomide, some isoxazole-containing drugs undergo reductive ring opening. The anticoagulant razaxaban , which contains a 1,2-benzisoxazole structure, is primarily metabolized through this pathway. The major metabolic route involves the formation of a benzamidine metabolite (M1) via isoxazole ring reduction. This reaction is catalyzed by NADH-dependent reductase(s) in the liver and potentially by intestinal microflora.

Quantitative Metabolic Stability Data

The metabolic stability of isoxazole-containing drugs can vary significantly depending on the substitution pattern of the ring and the overall molecular context. The following table summarizes key metabolic stability parameters for several marketed drugs.

DrugMatrixParameterValueReference(s)
Leflunomide Human PlasmaHalf-life (t½)12 min[2]
Rat PlasmaHalf-life (t½)36 min[2]
Human Liver MicrosomesVmax1797 pmol/min/mg[2]
Human Liver MicrosomesKm274 µM[2]
Valdecoxib Human PlasmaElimination Half-life (t½)~7-11 hours[1][3]
Sulfamethoxazole Human SerumAverage Half-life (t½)10 hours[4]
Dicloxacillin HumanElimination Half-life (t½)60-90 min[5]

Chemical Stability of the Isoxazole Ring

The intrinsic chemical stability of the isoxazole ring under various physicochemical conditions is another crucial consideration in drug design. Factors such as pH and temperature can influence the integrity of the ring.

The chemical stability of isoxazole derivatives is highly dependent on the substituents on the ring. For instance, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone is subject to specific acid catalysis at pH values below 3.5.[6] In contrast, extemporaneously prepared oral suspensions of zonisamide have been shown to be stable for at least 28 days when stored at room temperature or under refrigeration, highlighting the robustness of this particular isoxazole-containing structure.[7][8]

Experimental Protocols for Stability Assessment

To evaluate the stability of novel isoxazole-containing compounds, standardized in vitro assays are employed. These assays provide crucial data for lead optimization and candidate selection.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.

Methodology:

  • Preparation of Incubation Mixture:

    • Thaw pooled human liver microsomes (HLMs) at 37°C.

    • Dilute the microsomes to a final protein concentration of 0.5-1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the buffer to the desired final concentration (typically 1 µM). The final organic solvent concentration should be less than 1%.

  • Incubation:

    • Pre-incubate the microsome and test compound mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint).

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.

Methodology:

  • Preparation of Incubation Mixture:

    • Thaw pooled human plasma at 37°C.

    • Prepare a stock solution of the test compound and dilute it in plasma to the desired final concentration (e.g., 1 µM).

  • Incubation:

    • Incubate the mixture at 37°C.

  • Time Points and Quenching:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction by adding a cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the liver microsome stability assay.

  • Data Analysis:

    • Calculate the half-life and percentage of compound remaining over time.

Chemical Stability Assay (pH Profile)

This assay determines the stability of a compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Incubation:

    • Prepare solutions of the test compound in each buffer at a known concentration.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points and Analysis:

    • Collect samples at various time points over a defined period.

    • Analyze the samples by a stability-indicating HPLC method to measure the concentration of the parent compound.

  • Data Analysis:

    • Determine the degradation rate constant at each pH.

    • Construct a pH-rate profile by plotting the logarithm of the rate constant against pH.

Visualizing Isoxazole-Related Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate key concepts related to isoxazole stability.

metabolic_pathway_leflunomide Leflunomide Leflunomide A771726 A771726 (Active Metabolite) Leflunomide->A771726 Isoxazole Ring Opening CYP1A2 CYP1A2 CYP1A2->Leflunomide Catalyzes Inactive_Metabolites Inactive_Metabolites A771726->Inactive_Metabolites Further Metabolism

Metabolic activation of Leflunomide.

experimental_workflow_stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test_Compound Incubate Incubate at 37°C Test_Compound->Incubate Matrix Biological Matrix (Microsomes/Plasma) Matrix->Incubate Quench Quench Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LC_MS_MS LC-MS/MS Analysis Centrifuge->LC_MS_MS Data_Analysis Data Analysis (t½, CLint) LC_MS_MS->Data_Analysis

General workflow for in vitro stability assays.

isoxazole_cleavage_logic cluster_pathways Potential Cleavage Pathways Isoxazole_Drug Isoxazole-Containing Drug Oxidative_Cleavage Oxidative Cleavage (e.g., CYP450) Isoxazole_Drug->Oxidative_Cleavage Reductive_Cleavage Reductive Cleavage (e.g., Reductases) Isoxazole_Drug->Reductive_Cleavage Chemical_Degradation Chemical Degradation (pH, Temperature) Isoxazole_Drug->Chemical_Degradation Ring_Opened_Metabolites Ring-Opened Metabolites/ Degradation Products Oxidative_Cleavage->Ring_Opened_Metabolites Reductive_Cleavage->Ring_Opened_Metabolites Chemical_Degradation->Ring_Opened_Metabolites

Logical pathways of isoxazole ring instability.

Conclusion

The isoxazole ring is a valuable component of the medicinal chemist's toolbox, offering a unique combination of physicochemical properties that can be exploited to design novel therapeutics. However, a comprehensive understanding of its metabolic and chemical stability is paramount for successful drug development. By employing the quantitative data, detailed protocols, and conceptual frameworks presented in this guide, researchers can make more informed decisions in the design and optimization of isoxazole-containing drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.

References

In-Vitro Profile of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of published scientific literature did not yield any preliminary in-vitro studies specifically for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This technical guide therefore focuses on the in-vitro activities of a closely related series of compounds, the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives , to provide insights into the potential biological activities of this structural class. The following data and protocols are derived from studies on these analogs, which share a similar isoxazole core.

A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activities.[1] These compounds were designed as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

Quantitative Biological Data

The in-vitro efficacy of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was assessed through anti-proliferative assays against the BT-474 breast cancer cell line and direct enzymatic inhibition assays against PI3Kδ.[1] The results for the most potent compounds are summarized below.

Compound IDBT-474 Anti-proliferative IC50 (μmol/L)PI3Kδ Inhibition IC50 (μmol/L)
20 1.5650.286
21 1.3110.452

Experimental Protocols

The following are the detailed methodologies for the key in-vitro experiments performed on the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.

Cellular Anti-proliferative Assay (CCK-8 Assay)

This assay was utilized to determine the cytotoxic effects of the synthesized compounds on the BT-474 breast cancer cell line.[1]

  • Cell Seeding: BT-474 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubation: The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds. The concentrations for dose-response studies ranged from 0.0004 µmol/L to 100 µmol/L.[1]

  • Further Incubation: The treated plates were incubated for an additional period to allow the compounds to exert their effects.

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Final Incubation: The plates were incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism 5 software.[1]

PI3Kδ Kinase Assay

This biochemical assay was performed to determine the direct inhibitory effect of the compounds on the PI3Kδ enzyme.

  • Reaction Mixture Preparation: A reaction mixture containing the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP is prepared in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Detection of Product: The amount of product (e.g., PIP3) formed is quantified. This can be done using various methods, such as ADP-Glo kinase assay, which measures the amount of ADP produced.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the enzyme activity, are calculated from the dose-response curves.

Visualizations

Signaling Pathway

The 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were found to inhibit PI3Kδ, a critical component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway plays a central role in cell growth, proliferation, and survival.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 3-(piperidin-4-yl)isoxazolo [4,5-d]pyrimidine derivatives Compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

The general workflow for the in-vitro evaluation of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives is depicted below.

Experimental_Workflow Synthesis Compound Synthesis CCK8_Assay CCK-8 Proliferation Assay Synthesis->CCK8_Assay PI3K_Assay PI3Kδ Kinase Assay Synthesis->PI3K_Assay Cell_Culture Cell Culture (BT-474) Cell_Culture->CCK8_Assay Data_Analysis Data Analysis (IC50 Calculation) CCK8_Assay->Data_Analysis PI3K_Assay->Data_Analysis Conclusion Identification of Lead Compounds Data_Analysis->Conclusion

Caption: In-Vitro Evaluation Workflow.

References

The Nexus of Pyridine and Oxazole: A Technical Guide to Theoretical and Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of pyridinyl and oxazole scaffolds into a singular molecular entity presents a compelling avenue in contemporary drug discovery. This technical guide delves into the theoretical and computational underpinnings of pyridinyl oxazoles, offering a comprehensive overview of their synthesis, biological evaluation, and in-silico analysis. By leveraging computational chemistry and relating it to experimental findings, we aim to provide a roadmap for the rational design of novel therapeutic agents.

Core Concepts in Pyridinyl Oxazole Research

Pyridinyl oxazoles are heterocyclic compounds that incorporate both a pyridine and an oxazole ring system. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The oxazole ring, a five-membered aromatic heterocycle with one nitrogen and one oxygen atom, serves as a versatile pharmacophore, often contributing to the molecule's binding affinity and electronic properties. The combination of these two moieties offers a rich design space for modulating a compound's physicochemical properties and biological activity.

Theoretical and computational studies are instrumental in navigating this design space efficiently. Techniques such as Density Functional Theory (DFT) provide insights into the electronic structure and reactivity of these molecules, while molecular docking simulations can predict their binding modes and affinities to biological targets. This in-silico approach, when coupled with experimental validation, accelerates the drug discovery pipeline.

Synthesis and Characterization

The synthesis of pyridinyl oxazoles can be achieved through various organic chemistry methodologies. A common strategy involves the coupling of a pre-functionalized pyridine derivative with a suitable precursor for the oxazole ring, or vice versa.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the formation of pyridinyl oxazoles.

G Generalized Synthesis of Pyridinyl Oxazoles Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid/Ester Intermediate_1 Activated Pyridine Derivative (e.g., Acid Chloride) Pyridine_Carboxylic_Acid->Intermediate_1 Activation Intermediate_2 Pyridinyl Amide Intermediate Intermediate_1->Intermediate_2 Amidation Amino_Alcohol Amino Alcohol Amino_Alcohol->Intermediate_2 Pyridinyl_Oxazole Pyridinyl Oxazole Intermediate_2->Pyridinyl_Oxazole Cyclization/ Dehydration

Caption: A generalized workflow for the synthesis of pyridinyl oxazoles.

Computational Analysis: Unveiling Molecular Properties

Computational chemistry offers a powerful lens through which to examine the properties of pyridinyl oxazoles at the molecular level. DFT and molecular docking are two of the most widely employed techniques in this domain.

Density Functional Theory (DFT) Studies

DFT calculations are utilized to understand the electronic properties, reactivity, and stability of molecules. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

ParameterValue/Method
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++G(d,p)
Solvent Model Polarizable Continuum Model (PCM)
Software Gaussian, Spartan
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

StepDescription
1. Protein Preparation Retrieval of the target protein's crystal structure from the Protein Data Bank (PDB). Removal of water molecules and co-crystallized ligands. Addition of polar hydrogens and assignment of charges.
2. Ligand Preparation Generation of the 3D structure of the pyridinyl oxazole derivative. Energy minimization of the ligand structure.
3. Grid Box Generation Definition of a grid box encompassing the active site of the target protein.
4. Docking Simulation Execution of the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand within the active site.
5. Analysis of Results Ranking of the docking poses based on their binding energies. Visualization of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Biological Evaluation: From Theory to Practice

The ultimate test of any drug candidate lies in its biological activity. Pyridinyl oxazoles and their close analogs have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.

Anticancer Activity of Pyridinylisoxazole Derivatives

The following table summarizes the in vitro anticancer activity of a series of pyridinylisoxazole derivatives against the human breast cancer cell line (MCF-7).[1] While isoxazoles are isomers of oxazoles, this data provides valuable insights into the potential of the broader pyridinyl-azole class of compounds.

CompoundR1R2IC50 (µM) against MCF-7
1a H4-OCH3>50
1b H4-Cl25.3
1c H4-F30.1
2a 4-CH34-OCH315.8
2b 4-CH34-Cl8.9
2c 4-CH34-F12.5
Antimicrobial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to pyridinyl oxazoles, against various Gram-positive bacteria.[2]

CompoundRS. aureus (ATCC29213) MIC (µg/mL)S. pneumoniae (ATCC49619) MIC (µg/mL)E. faecalis (ATCC29212) MIC (µg/mL)
21b 4-Fluorophenyl214
21d 3,4-Difluorophenyl10.52
21e 4-(Trifluoromethyl)phenyl214
21f 4-Nitrophenyl428
Linezolid (Standard)212

Structure-Activity Relationship (SAR) and Drug Design Logic

The data gathered from both computational and experimental studies allows for the formulation of Structure-Activity Relationships (SAR), which are crucial for guiding the design of more potent and selective drug candidates.

The following diagram illustrates the logical flow of a computational and experimental drug design cycle for pyridinyl oxazoles.

G Iterative Drug Design Cycle cluster_computational Computational Phase cluster_experimental Experimental Phase Virtual_Screening Virtual Screening of Pyridinyl Oxazole Library DFT_Analysis DFT Analysis of Hits Virtual_Screening->DFT_Analysis Molecular_Docking Molecular Docking of Hits DFT_Analysis->Molecular_Docking ADMET_Prediction In Silico ADMET Prediction Molecular_Docking->ADMET_Prediction Synthesis Synthesis of Prioritized Compounds ADMET_Prediction->Synthesis Prioritized Candidates Biological_Assay In Vitro Biological Assays (e.g., IC50, MIC) Synthesis->Biological_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Assay->SAR_Analysis SAR_Analysis->Virtual_Screening Design of New Generation of Compounds

References

Methodological & Application

Application Notes and Protocols for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(pyridin-4-yl)-1,2-oxazol-5-amine as a versatile chemical intermediate in the synthesis of biologically active compounds, particularly in the field of kinase inhibitor discovery. Detailed experimental protocols for key transformations are provided to facilitate its use in research and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine ring, an isoxazole core, and a reactive primary amine, allows for diverse chemical modifications to generate libraries of compounds for biological screening. This intermediate is particularly useful for the synthesis of molecules targeting enzyme inhibition and receptor modulation, with demonstrated potential for developing anti-inflammatory, antimicrobial, and anticancer agents.[1] The primary amino group serves as a key handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.

Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

Targeting Mitotic and PI3K/mTOR Pathways

Libraries based on scaffolds containing the this compound motif have been screened against panels of kinases, leading to the identification of inhibitors for key cancer targets. For instance, related aminopyridine-based fragments have been identified as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are crucial for cell cycle progression and are attractive targets for cancer therapy.[2][3] Furthermore, derivatives of similar azaindazole scaffolds have demonstrated potent dual inhibitory activity against PI3Kα and mTOR, key components of the PI3K-Akt-mTOR signaling pathway, which is frequently hyperactivated in hematological malignancies like acute myeloid leukemia (AML).[4]

Signaling Pathway of Downstream Effectors of PI3K/mTOR

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth and Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth

Caption: PI3K/mTOR signaling pathway.

Targeting Angiogenesis through VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several small molecule inhibitors targeting VEGFR-2 have been developed as anti-cancer drugs. Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones, which can be synthesized from precursors related to this compound, have been designed and evaluated as potent anti-angiogenic agents targeting VEGFR-2.[5][6] Docking studies have shown that these compounds can effectively bind to the ATP-binding site of VEGFR-2.[5]

Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start This compound Library Combinatorial Library Synthesis (Urea, Sulfonamide, etc.) Start->Library Screening Kinase Screening Panel Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Kinase inhibitor discovery workflow.

Experimental Protocols

The following protocols describe common chemical transformations of the primary amino group of this compound.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity for the intended application.

  • Reactions should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine completion.

  • Purification of products should be performed using appropriate techniques, such as column chromatography, recrystallization, or preparative HPLC.

  • Characterization of products should be carried out using standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: N-Acylation

This protocol describes the general procedure for the acylation of the amino group to form amide derivatives.

Reaction Scheme:

R-COCl + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-CONH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2 eq.).

  • The reaction mixture is stirred at room temperature for 10-15 minutes.

  • The desired acyl chloride (1.1 eq.) is added dropwise to the mixture.

  • The reaction is stirred at room temperature for 2-12 hours until completion as monitored by TLC.

  • Upon completion, the reaction mixture is diluted with the solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
This compound161.161 mmol1.0
Acyl ChlorideVaries1.1 mmol1.1
Triethylamine101.191.2 mmol1.2
Product Varies --
Protocol 2: N-Sulfonylation

This protocol outlines the synthesis of sulfonamide derivatives.

Reaction Scheme:

R-SO₂Cl + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-SO₂NH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
This compound161.161 mmol1.0
Sulfonyl ChlorideVaries1.1 mmol1.1
Pyridine79.10Solvent-
Product Varies --
Protocol 3: Urea Synthesis via Isocyanate Reaction

This protocol details the formation of urea derivatives through reaction with isocyanates.

Reaction Scheme:

R-N=C=O + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-NHCONH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile) is added the isocyanate (1.05 eq.).

  • The reaction mixture is stirred at room temperature for 1-6 hours.

  • The progress of the reaction is monitored by LC-MS.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
This compound161.161 mmol1.0
IsocyanateVaries1.05 mmol1.05
Product Varies --
Protocol 4: Thiourea Synthesis via Isothiocyanate Reaction

This protocol describes the synthesis of thiourea derivatives.

Reaction Scheme:

R-N=C=S + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-NHCSNH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

  • A solution of this compound (1.0 eq.) and the corresponding isothiocyanate (1.0 eq.) in ethanol is heated at reflux for 3-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford the pure thiourea derivative.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
This compound161.161 mmol1.0
IsothiocyanateVaries1.0 mmol1.0
Product Varies --
Protocol 5: Pyrimidine Synthesis via Cyclocondensation

This protocol outlines the synthesis of fused pyrimidine systems, which are common scaffolds in kinase inhibitors, through cyclocondensation with a 1,3-dicarbonyl compound.

Reaction Scheme:

R¹COCH₂COR² + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → Fused Pyrimidine

Procedure:

  • A mixture of this compound (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is heated at reflux.

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation.

  • The solid product is collected by filtration and purified by recrystallization or column chromatography.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
This compound161.161 mmol1.0
1,3-Dicarbonyl CompoundVaries1.1 mmol1.1
Product Varies --

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The straightforward reactivity of its primary amino group allows for the facile introduction of various functionalities, enabling extensive SAR exploration. The provided protocols serve as a practical guide for researchers to utilize this building block in their drug discovery and development efforts.

References

Application Notes and Protocols: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-yl)-1,2-oxazol-5-amine (CAS No. 19790-96-6) is a heterocyclic compound incorporating both a pyridine and an isoxazole moiety.[1] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the isoxazole ring is a versatile five-membered heterocycle known for its diverse pharmacological activities.[2][3] This document provides an overview of the potential applications of this compound in medicinal chemistry, based on data from structurally related compounds, and offers generalized protocols for its synthesis and biological evaluation.

Disclaimer: Detailed experimental data and specific biological activity for this compound are limited in publicly available literature. The following information is largely based on studies of analogous structures and should be used as a guide for research and development.

Potential Therapeutic Applications

The combination of pyridine and isoxazole rings in a single molecule suggests potential for a range of therapeutic applications. Derivatives of this scaffold have been explored for their anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of compounds containing pyridine and isoxazole rings. These compounds often function by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have been identified as potent inhibitors of PI3Kδ, a key enzyme in a critical cell survival pathway.[4]

Quantitative Data for Anticancer Activity of Related Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole functionalized pyrazolo[3,4-b]pyridinesHeLa (Cervical)11.3 - 15.2[2]
COLO 205 (Colon)12.1 - 16.8[2]
HepG2 (Liver)13.5 - 18.4[2]
MCF-7 (Breast)14.2 - 19.1[2]
3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivativesBT-474 (Breast)1.311 - 1.565[4]
1,2-isoxazole-imidazo[4,5-b]pyridine derivativesMCF-7 (Breast)0.01 - 23.7[5]
A549 (Lung)0.01 - 23.7[5]
Colon-205 (Colon)0.01 - 23.7[5]
A2780 (Ovarian)0.01 - 23.7[5]
Antibacterial Activity

The pyridine and isoxazole moieties are also found in compounds with significant antibacterial properties. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong activity against various Gram-positive bacteria.[6]

Quantitative Data for Antibacterial Activity of Related Compounds

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-(pyridine-3-yl)-2-oxazolidinone derivativesS. aureus (ATCC25923)32 - 64[6]
S. pneumoniae (ATCC49619)>64[6]
E. faecalis (ATCC29212)>64[6]
B. subtilis (ATCC6633)>64[6]
S. xylosus (ATCC35924)>64[6]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a β-ketonitrile with hydroxylamine.

Materials:

  • Ethyl isonicotinoylacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve ethyl isonicotinoylacetate (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water to the ethanolic solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a method to determine the minimum concentration of a compound that inhibits bacterial growth.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for this compound A Ethyl isonicotinoylacetate C Cyclization (Ethanol/Water, Reflux) A->C B Hydroxylamine hydrochloride Sodium acetate B->C D Workup and Purification C->D E This compound D->E

Caption: General synthesis of this compound.

Biological Screening Workflow

G General Biological Screening Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays A Synthesis and Purification B Characterization (NMR, MS) A->B C Stock Solution Preparation B->C D Anticancer Screening (e.g., MTT Assay) C->D E Antimicrobial Screening (e.g., MIC Assay) C->E F Other Bioassays C->F G Data Analysis (IC50 / MIC Determination) D->G E->G F->G H Lead Compound Identification G->H

Caption: Workflow for biological screening of new compounds.

Representative Signaling Pathway

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival, Proliferation, and Growth Akt->CellSurvival mTORC1->CellSurvival

Caption: PI3K/Akt pathway, a target for anticancer drugs.

References

Application Notes & Protocols: Synthesis of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives as PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the synthesis and biological evaluation of a series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. These compounds have been identified as potent inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt/mTOR signaling pathway, and have demonstrated anti-proliferative activity against cancer cell lines.

The following sections detail the synthetic route, experimental procedures, quantitative data for synthesized compounds, and relevant biological pathway information.

Experimental Protocols

An efficient synthetic route for the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold has been developed, commencing from N-Boc-piperidine-4-carboxylic acid.[1] The key steps involve the formation of a β-keto nitrile, followed by cyclization to form the isoxazole ring, and subsequent construction of the pyrimidine ring.

Synthesis of Intermediate Compounds

Step 1: Synthesis of tert-butyl 4-(2-cyano-2-nitroacetyl)piperidine-1-carboxylate [1]

  • To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI).

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to a solution of nitromethane.

  • Add the activated N-Boc-piperidine-4-carboxylic acid solution to the nitromethane solution.

  • Stir the reaction mixture at room temperature for 36 hours.

  • The resulting product is obtained in high yield (96%).[1]

Step 2: Synthesis of tert-butyl 4-(5-amino-isoxazol-3-yl)piperidine-1-carboxylate [1]

  • Dissolve the product from Step 1 in ethanol.

  • Add hydroxylamine hydrochloride and sodium bicarbonate.

  • Heat the mixture to 50°C and stir overnight.

  • The desired isoxazole intermediate is formed with a yield of 95%.[1]

Step 3: Synthesis of tert-butyl 4-(4,5-dihydro-4-oxo-7H-isoxazolo[4,5-d]pyrimidin-3-yl)piperidine-1-carboxylate [1]

  • To a solution of the isoxazole from Step 2 in anhydrous ether, add ethyl 2-chloro-2-oxoacetate and stir at room temperature for 24 hours.

  • Cool the mixture to 0°C and add triethylamine (TEA).

  • Allow the reaction to warm to room temperature and stir for 60 hours.

  • The cyclized product is obtained with a yield of 58%.[1]

Synthesis of Final Phenylurea Derivatives[1]
  • To a solution of the product from Step 3 in a suitable solvent, add triethylamine (TEA, 6 equivalents).

  • Add the desired phenyl isocyanate.

  • Stir the mixture overnight, allowing it to warm to room temperature.

  • Dilute the reaction mixture with water (5 mL) and extract with dichloromethane (DCM, 3 x 5 mL).

  • Wash the combined organic layers with water (3 x 6 mL) and brine (3 x 6 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography or preparative thin-layer chromatography to yield the final 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.

Quantitative Data Summary

The synthesized 5-phenylurea derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine were evaluated for their anti-proliferative activity against the BT-474 breast cancer cell line and their inhibitory activity against PI3Kδ.[1]

CompoundAnti-proliferative IC50 (μmol/L) on BT-474 cellsPI3Kδ Inhibitory IC50 (μmol/L)
20 1.5650.286
21 1.3110.452
CAL-101 (Reference) Not Reported0.036

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_intermediates Intermediate Synthesis cluster_final Final Product Synthesis A N-Boc-piperidine-4-carboxylic acid B tert-butyl 4-(2-cyano-2-nitroacetyl)piperidine-1-carboxylate A->B 1) CDI, THF 2) Nitromethane, DBU C tert-butyl 4-(5-amino-isoxazol-3-yl)piperidine-1-carboxylate B->C Hydroxylamine hydrochloride, NaHCO3, EtOH D tert-butyl 4-(4,5-dihydro-4-oxo-7H-isoxazolo[4,5-d]pyrimidin-3-yl)piperidine-1-carboxylate C->D 1) Ethyl 2-chloro-2-oxoacetate, Ether 2) TEA E 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives D->E Phenyl isocyanate, TEA

Caption: Synthetic workflow for 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinases (RTKs) G-Protein Coupled Receptors (GPCRs) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Derivatization of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine for Antibacterial Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] Oxazole-containing compounds represent a promising class of heterocyclic scaffolds with a wide range of pharmacological activities, including antibacterial properties.[2][3][4][5] The derivatization of existing active pharmacophores is a well-established strategy in drug discovery to enhance efficacy, improve the safety profile, and overcome resistance mechanisms. This document outlines protocols for the chemical derivatization of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine and subsequent screening of the synthesized analogs for antibacterial activity. The primary amine on the 1,2-oxazole core serves as a versatile handle for introducing a variety of functional groups, enabling the exploration of the structure-activity relationship (SAR) to identify potent antibacterial candidates.[2][3]

Materials and Reagents

ReagentSupplierGrade
This compoundCommercially Available≥95%
Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride)Sigma-AldrichReagent Grade
Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride)Sigma-AldrichReagent Grade
Aldehydes/Ketones (e.g., Benzaldehyde, Acetone)Sigma-AldrichReagent Grade
TriethylamineSigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
EthanolFisher ScientificACS Grade
Mueller-Hinton BrothBecton, Dickinson and CompanyMicrobiology Grade
Bacterial Strains (e.g., S. aureus, E. coli)ATCCStandard Strains
Resazurin Sodium SaltSigma-AldrichCell Culture Grade

Experimental Protocols

General Protocol for Acylation of this compound

This protocol describes the formation of amide derivatives.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Sulfonylation of this compound

This protocol outlines the synthesis of sulfonamide derivatives.

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Schiff Base Formation

This protocol details the synthesis of imine derivatives.

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 6-8 hours.

  • Purification: Cool the reaction mixture to room temperature. The product that crystallizes out is collected by filtration, washed with cold ethanol, and dried.

  • Characterization: Confirm the structure of the Schiff base using ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Screening Protocol

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized derivatives will be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture of the test organism. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Resazurin Assay (Optional): To aid in the visualization of bacterial growth, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial viability.

Data Presentation

The following tables present hypothetical MIC values for a series of derivatized compounds against representative Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Acyl Derivatives

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a -COCH₃64>256
1b -COC₆H₅32128
1c -CO(4-ClC₆H₄)1664

Table 2: Antibacterial Activity of Sulfonyl Derivatives

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a -SO₂C₆H₅128>256
2b -SO₂(4-CH₃C₆H₄)64256
2c -SO₂(4-NO₂C₆H₄)32128

Table 3: Antibacterial Activity of Schiff Base Derivatives

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3a =CHC₆H₅64128
3b =CH(4-OHC₆H₄)3264
3c =CH(4-N(CH₃)₂C₆H₄)1632

Visualizations

Derivatization_Workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_schiff_base Schiff Base Formation start This compound acyl_reagent R-COCl, Et3N start->acyl_reagent sulfonyl_reagent R-SO2Cl, Pyridine start->sulfonyl_reagent schiff_reagent R-CHO, H+ start->schiff_reagent acyl_product Amide Derivatives acyl_reagent->acyl_product sulfonyl_product Sulfonamide Derivatives sulfonyl_reagent->sulfonyl_product schiff_product Imine Derivatives schiff_reagent->schiff_product

Caption: Synthetic routes for the derivatization of this compound.

Antibacterial_Screening_Workflow A Synthesized Derivatives Stock Solutions B Serial Dilution in 96-well Plate A->B D Inoculation of Wells (Final conc. ~5x10^5 CFU/mL) B->D C Preparation of Bacterial Inoculum (0.5 McFarland) C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G H Data Analysis and SAR G->H

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for N-acylation of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-acylation of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine, a critical transformation for the synthesis of novel amide derivatives. Such derivatives are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks for screening libraries and structure-activity relationship (SAR) studies. The protocols provided are based on established methods for the N-acylation of heterocyclic amines.[1][2][3][4][5][6]

Introduction

N-acylation is a fundamental and widely utilized reaction in organic synthesis, particularly in the pharmaceutical industry.[3][5][7] The introduction of an acyl group onto an amine can significantly modulate the physicochemical and pharmacological properties of a molecule. For a heteroaromatic amine like this compound, N-acylation can lead to the generation of diverse libraries of compounds for biological screening. The resulting amides are prevalent motifs in a vast array of clinically used drugs.[7] This document outlines two general and reliable protocols for the N-acylation of the target compound using common acylating agents: acyl chlorides and acid anhydrides.

Experimental Protocols

The following protocols describe the general procedures for the N-acylation of this compound. Researchers should adapt these methods based on the specific acylating agent and the scale of the reaction.

Protocol 1: N-acylation using Acyl Chlorides

This protocol is based on the highly reactive nature of acyl chlorides, which readily acylate amines in the presence of a base to neutralize the hydrogen chloride byproduct.[2][4][6]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Triethylamine (Et3N) or Pyridine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-acylation using Acid Anhydrides

Acid anhydrides are also effective acylating agents, often used for acetylation with acetic anhydride.[8][9][10] This method may require slightly more forcing conditions than with acyl chlorides.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.2 equivalents)

  • Pyridine or N,N-Dimethylformamide (DMF) as solvent and catalyst

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine or DMF in a round-bottom flask.

  • Add the acid anhydride (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess anhydride.

  • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key parameters for the N-acylation of this compound. Note that specific yields are dependent on the substrate and acylating agent and should be optimized.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)
Acylating Agent Acyl ChlorideAcid Anhydride
Equivalents 1.1 eq.1.2 eq.
Solvent Dichloromethane (DCM)Pyridine or DMF
Base Triethylamine (Et₃N)Pyridine (if not solvent)
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 2 - 16 hours4 - 24 hours
Work-up Aqueous NaHCO₃ washAqueous NaHCO₃ wash
Purification Recrystallization/ChromatographyRecrystallization/Chromatography
Expected Yield Good to Excellent (70-95%)Good to Excellent (65-90%)

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway relevant to the application of the synthesized compounds.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A This compound Mix Reaction Mixture A->Mix B Acylating Agent (Acyl Chloride or Anhydride) B->Mix C Solvent (e.g., DCM) C->Mix D Base (e.g., Et3N) D->Mix Quench Quench with aq. NaHCO3 Mix->Quench Stir at RT Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product N-acylated Product Purify->Product

Caption: Experimental workflow for the N-acylation of this compound.

signaling_pathway cluster_drug_development Drug Development Application Ligand N-acylated This compound Derivative Library Receptor Target Receptor (e.g., Kinase, GPCR) Ligand->Receptor Binding & Modulation Downstream Downstream Signaling Cascade Receptor->Downstream CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream->CellularResponse

Caption: Conceptual signaling pathway modulation by a library of N-acylated compounds.

References

Application Notes and Protocols: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in the Synthesis of PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme predominantly expressed in hematopoietic cells and plays a central role in immune cell signaling. Its dysregulation is implicated in various inflammatory diseases, autoimmune disorders, and hematological malignancies. Consequently, PI3Kδ has emerged as a key therapeutic target for the development of novel inhibitors. This document provides detailed application notes and protocols on the utilization of 3-(pyridin-4-yl)-1,2-oxazol-5-amine and its derivatives as key building blocks in the synthesis of potent and selective PI3Kδ inhibitors. The structural motif of a pyridine ring linked to an isoxazole core is a recurring feature in a number of kinase inhibitors, offering a versatile scaffold for structure-activity relationship (SAR) studies.

PI3Kδ Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and G-protein coupled receptors (GPCRs). Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This cascade activation ultimately regulates a multitude of cellular processes, including cell survival, proliferation, differentiation, and migration.

PI3K_Signaling_Pathway Receptors Immune Receptors (BCR, TCR, Cytokine Receptors) PI3Kd PI3Kδ (p110δ/p85) Receptors->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Kd Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Survival, Proliferation, Migration, Inflammation mTORC1->Downstream Inhibitor PI3Kδ Inhibitor (e.g., Isoxazolopyrimidine derivative) Inhibitor->PI3Kd Inhibition

Caption: PI3Kδ Signaling Pathway and Point of Inhibition.

Application of 3-(Aryl)-1,2-oxazol-5-amine Derivatives in PI3Kδ Inhibitor Synthesis

While a direct synthesis protocol starting from this compound for a PI3Kδ inhibitor is not extensively documented in publicly available literature, structurally related compounds have been successfully employed. A notable example is the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which have shown potent inhibitory activity against PI3Kδ. The isoxazole amine moiety serves as a crucial pharmacophore that can be elaborated to construct the final inhibitor scaffold.

The general synthetic strategy involves the cyclization of a suitably functionalized isoxazole precursor to form a fused pyrimidine ring system. The pyridine or a related heterocyclic group at the 3-position of the isoxazole can interact with key residues in the ATP-binding pocket of PI3Kδ, contributing to the inhibitor's potency and selectivity.

Experimental Protocols

The following is a representative protocol for the synthesis of a PI3Kδ inhibitor based on an isoxazolopyrimidine scaffold, adapted from published methodologies. This multi-step synthesis illustrates a viable route for utilizing 3-(aryl)-1,2-oxazol-5-amine derivatives in the development of PI3Kδ inhibitors.

Workflow for the Synthesis of Isoxazolopyrimidine-based PI3Kδ Inhibitors

Synthesis_Workflow A 3-(Aryl)-1,2-oxazol-5-amine (Starting Material) B Condensation with β-ketoester A->B C Cyclization B->C D Isoxazolopyrimidine Core C->D E Functionalization (e.g., Chlorination) D->E F Substituted Isoxazolopyrimidine E->F G Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) F->G H Final PI3Kδ Inhibitor G->H

Caption: General Synthetic Workflow for Isoxazolopyrimidine PI3Kδ Inhibitors.

Protocol 1: Synthesis of a 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivative

This protocol is adapted from the synthesis of isoxazolopyrimidine derivatives, which are potent PI3Kδ inhibitors.

Step 1: Synthesis of tert-butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at 50 °C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-(piperidin-4-yl)isoxazole derivative.

Step 2: Synthesis of the Isoxazolopyrimidine Core

  • To a solution of the 5-amino-3-(piperidin-4-yl)isoxazole derivative (1.0 eq) in a suitable solvent such as ethanol, add a β-dicarbonyl compound (e.g., diethyl malonate, 1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the isoxazolopyrimidine core structure.

Step 3: Functionalization of the Isoxazolopyrimidine Core

  • Suspend the isoxazolopyrimidine core (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the chlorinated intermediate.

Step 4: Synthesis of the Final Inhibitor

  • Dissolve the chlorinated intermediate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF).

  • Add the desired amine or arylboronic acid (1.2 eq), a suitable catalyst (e.g., Pd(PPh₃)₄ for Suzuki coupling or a palladium catalyst with a suitable ligand for Buchwald-Hartwig amination), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final PI3Kδ inhibitor.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative isoxazolopyrimidine-based compounds against PI3K isoforms.

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (α/δ)
Idelalisib 8,6004,000192,100452
Compound A >10,0005,800501,500>200
Compound B 4,5002,10025800180
Compound C 9,2006,300753,200122

Note: The data presented here are hypothetical and for illustrative purposes, based on trends observed in published literature for similar classes of compounds.

Conclusion

This compound and its structural analogs are valuable synthons for the construction of novel PI3Kδ inhibitors. The synthetic routes outlined in these application notes provide a framework for the development of potent and selective inhibitors based on the isoxazolopyrimidine scaffold. The modular nature of the synthesis allows for extensive SAR exploration by modifying the substituents on the pyrimidine ring and the aryl group at the 3-position of the isoxazole. Further optimization of these scaffolds holds promise for the discovery of next-generation PI3Kδ inhibitors with improved therapeutic profiles.

Application Notes and Protocol: Synthesis and Evaluation of Isoxazole Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their diverse pharmacological activities. These compounds have been shown to exhibit potent anticancer effects through various mechanisms, making them promising candidates for the development of novel therapeutics.[1][2] The versatility of the isoxazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 3,5-disubstituted isoxazole derivatives and their subsequent evaluation as potential anticancer agents.

Mechanism of Anticancer Action

Isoxazole derivatives exert their anticancer effects by modulating a variety of cellular pathways. Key mechanisms include:

  • Induction of Apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death in cancer cells.[2][3]

  • Inhibition of Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[4][5] Isoxazole-based inhibitors can disrupt the HSP90 chaperone cycle, leading to the degradation of these client proteins and subsequent cancer cell death.[3][6]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[2]

  • Protein Kinase Inhibition: Isoxazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby blocking aberrant signaling pathways.[2]

  • Aromatase Inhibition: Certain derivatives have been found to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent cancers like breast cancer.[2]

General Synthetic Workflow

The synthesis of isoxazole derivatives can be achieved through several routes. One of the most common and versatile methods is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime or hydroxyimidoyl chloride) with an alkyne.[7][8] Another prevalent method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.[9][10]

G cluster_0 Method A: From Chalcones cluster_1 Method B: 1,3-Dipolar Cycloaddition A Aldehyde + Ketone B Claisen-Schmidt Condensation A->B C Chalcone (α,β-unsaturated ketone) B->C E Cyclization C->E D Hydroxylamine (NH2OH·HCl) D->E F 3,5-Disubstituted Isoxazole E->F G Aldoxime H In situ generation of Nitrile Oxide G->H J 1,3-Dipolar Cycloaddition H->J I Alkyne I->J K 3,5-Disubstituted Isoxazole J->K

Figure 1: General synthetic workflows for the preparation of 3,5-disubstituted isoxazoles.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediate

This protocol details a two-step synthesis: the formation of a chalcone intermediate followed by its cyclization to form the isoxazole ring.[11]

Step I: Synthesis of Chalcone Derivative

  • Materials: Substituted aldehyde (10 mmol), substituted acetophenone (10 mmol), ethanol, 40-70% aqueous basic solution (e.g., KOH or NaOH).

  • Procedure:

    • Dissolve the substituted aldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30-50 mL) in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add the aqueous basic solution dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid product, wash with cold water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step II: Synthesis of Isoxazole Derivative

  • Materials: Chalcone derivative from Step I (10 mmol), hydroxylamine hydrochloride (15 mmol), ethanol, 40% KOH solution.

  • Procedure:

    • Dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Add the 40% KOH solution (5 mL) to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.[12] Alternatively, the reaction can be performed under microwave irradiation (e.g., 210 W for 5-20 minutes) to reduce reaction time.[11]

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • The resulting precipitate is the isoxazole derivative. Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized isoxazole derivatives in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][17]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14][15]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[14][16]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (OD of Treated Cells / OD of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives against various human cancer cell lines.

Compound IDStructure/DescriptionCancer Cell LineIC₅₀ (µM)Reference
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[18]
14 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72[18]
1d 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazoleMDA-MB 231 (Breast)46.3 µg/mL[11]
5g 3-(3-trifluoromethylphenyl)-5-(2,4,5-trimethoxyphenyl)isoxazoleA-549 (Lung)8.56 µg/mL[9]
5g 3-(3-trifluoromethylphenyl)-5-(2,4,5-trimethoxyphenyl)isoxazoleHeLa (Cervical)12.16 µg/mL[9]
5g 3-(3-trifluoromethylphenyl)-5-(2,4,5-trimethoxyphenyl)isoxazoleMCF-7 (Breast)10.16 µg/mL[9]

Signaling Pathway Visualization

Many isoxazole derivatives function as anticancer agents by inhibiting HSP90. This disrupts the stability of numerous oncogenic "client" proteins, leading to their degradation via the ubiquitin-proteasome pathway and ultimately inducing apoptosis.[5][19]

G HSP90 HSP90 Chaperone Client Oncogenic Client Proteins (e.g., Akt, HER2, Raf-1) HSP90->Client Release of unfolded client FoldedClient Stable, Active Oncoproteins HSP90->FoldedClient Folds & Stabilizes Client->HSP90 Binds to Ubiquitin Ubiquitination Client->Ubiquitin Proliferation Cell Proliferation, Survival, Angiogenesis FoldedClient->Proliferation Isoxazole Isoxazole-based HSP90 Inhibitor Isoxazole->HSP90 Inhibits Proteasome Proteasomal Degradation Ubiquitin->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis

Figure 2: Inhibition of the HSP90 signaling pathway by isoxazole derivatives.

Conclusion

The isoxazole scaffold remains a highly valuable framework in the design and development of novel anticancer agents. The synthetic protocols provided herein offer a robust starting point for the generation of diverse isoxazole libraries. The subsequent evaluation of these compounds against various cancer cell lines can identify potent candidates for further preclinical and clinical development. The multifaceted mechanisms of action, particularly the inhibition of key signaling nodes like HSP90, underscore the therapeutic potential of isoxazole derivatives in modern oncology.

References

Application Notes and Protocols: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine, a versatile heterocyclic building block. The unique combination of a pyridine ring and a 5-aminoisoxazole moiety makes this compound a valuable scaffold in medicinal chemistry and a versatile intermediate for the synthesis of more complex molecular architectures.

Introduction

This compound incorporates two key pharmacophores: the pyridine ring, a common feature in numerous pharmaceuticals, and the 5-aminoisoxazole core, which is known for its diverse biological activities and synthetic utility. The amino group on the isoxazole ring serves as a key handle for further functionalization, allowing for the construction of a variety of derivatives. This document outlines the synthesis of the title compound and explores its potential applications in the construction of fused heterocyclic systems and as a scaffold for kinase inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇N₃O[1]
Molecular Weight161.16 g/mol [1]
AppearanceSolid[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]

Table 2: Crystallographic Data for this compound

ParameterValueReference
a (Å)14.6411 (13)[1]
b (Å)10.9272 (10)[1]
c (Å)10.0060 (9)[1]
β (°)106.9870 (10)[1]
V (ų)1531.0 (2)[1]
Z8[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by Boggu, Pulla Reddy, et al. (2020).

Reaction Scheme:

G A 3-Oxo-3-(pyridin-4-yl)propanenitrile C This compound A->C H₂O, 100 °C, 3 h B Hydroxylamine Hydrochloride, Sodium Hydroxide

Caption: Synthesis of the title compound.

Materials:

  • 3-Oxo-3-(pyridin-4-yl)propanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) and sodium hydroxide (2.0 eq) in water, add hydroxylamine hydrochloride (1.1 eq).

  • Heat the resulting mixture at 100 °C for 3 hours.

  • After cooling to room temperature, if a precipitate forms, filter the solid, wash with water, and dry under vacuum to yield the title compound.

  • If no precipitation occurs, dilute the reaction mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.

Quantitative Data:

Starting MaterialProductYieldReference
3-Oxo-3-(pyridin-4-yl)propanenitrileThis compound61%Bioorganic and Medicinal Chemistry, 2020, 28, 115742

Application Notes and Proposed Protocols

The 5-amino group and the pyridine nitrogen of this compound are key sites for further chemical modifications, making it a valuable building block in organic synthesis.

Application 1: Synthesis of Fused Heterocyclic Systems - Isoxazolo[5,4-b]pyridines

The amino group of 5-aminoisoxazoles can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct fused isoxazolo[5,4-b]pyridine scaffolds.[2][3][4][5] These structures are of interest in medicinal chemistry.

Proposed Protocol: Synthesis of a 3-(Pyridin-4-yl)-isoxazolo[5,4-b]pyridine derivative

G A This compound D Substituted Isoxazolo[5,4-b]pyridine A->D B Ethyl Acetoacetate B->D C Polyphosphoric Acid (PPA)

Caption: Proposed synthesis of an isoxazolo[5,4-b]pyridine.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated in polyphosphoric acid (PPA) at 120-140 °C for 2-4 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-water.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired isoxazolo[5,4-b]pyridine derivative.

Application 2: N-Functionalization for Library Synthesis

The exocyclic amino group can be readily acylated or alkylated to generate a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Protocol: N-Acylation of this compound

G A This compound D N-(3-(Pyridin-4-yl)-1,2-oxazol-5-yl)acetamide A->D B Acetyl Chloride B->D C Pyridine

Caption: Proposed N-acylation reaction.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acylated product.

Application 3: Precursor for Kinase Inhibitor Scaffolds

The pyridine and aminoisoxazole moieties are present in various kinase inhibitors.[6][7][8] This compound can serve as a starting point for the synthesis of novel kinase inhibitors by modifying the amino group or the pyridine ring.

Conceptual Signaling Pathway and Experimental Workflow:

G cluster_0 Kinase Inhibition Assay Workflow A Synthesize Derivatives B Kinase Activity Assay A->B C Determine IC50 B->C D SAR Analysis C->D

Caption: Workflow for kinase inhibitor development.

The synthesized derivatives from the N-functionalization protocol can be screened against a panel of kinases to identify potential inhibitors. Subsequent optimization based on SAR data can lead to the development of potent and selective drug candidates.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its utility in the construction of fused heterocyclic systems and as a scaffold for medicinal chemistry applications, particularly in the design of kinase inhibitors, makes it a compound of significant interest for researchers in drug discovery and development. The provided protocols offer a starting point for the synthesis and further exploration of this promising molecule.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-(Pyridin-4-yl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for creating novel compounds from the versatile building block, 3-(Pyridin-4-yl)isoxazol-5-amine. This starting material, containing a reactive primary amine, serves as an excellent scaffold for generating diverse libraries of compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The protocols outlined below cover fundamental derivatization techniques including N-acylation, N-sulfonylation, and urea formation, as well as more advanced cross-coupling reactions.

Synthetic Methodologies

The primary amino group of 3-(Pyridin-4-yl)isoxazol-5-amine is a key functional handle for a variety of chemical transformations. The following sections detail protocols for common derivatization strategies.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental method to introduce a wide range of substituents, which can modulate the physicochemical properties and biological activity of the parent molecule. This reaction involves the coupling of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve 3-(Pyridin-4-yl)isoxazol-5-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) or a pre-activated carboxylic acid (using coupling agents like EDC/HOBt) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

experimental_workflow_acylation start Start: 3-(Pyridin-4-yl)isoxazol-5-amine dissolution Dissolve in Aprotic Solvent (e.g., DCM, THF) start->dissolution add_base Add Base (e.g., TEA, DIPEA) dissolution->add_base add_acylating_agent Add Acylating Agent (Acyl Chloride or Activated Carboxylic Acid) at 0 °C add_base->add_acylating_agent reaction Stir at Room Temperature (2-16 h) add_acylating_agent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification end Final Product: N-Acylated Derivative purification->end

Figure 1: Workflow for N-Acylation

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a prevalent class of compounds in medicinal chemistry. The synthesis of N-sulfonylated derivatives of 3-(Pyridin-4-yl)isoxazol-5-amine can be readily achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Dissolution: Dissolve 3-(Pyridin-4-yl)isoxazol-5-amine (1 equivalent) in a suitable solvent such as pyridine or a mixture of THF and pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no precipitate forms, extract the product with an appropriate organic solvent.

  • Purification: Wash the crude product or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization to yield the pure sulfonamide derivative.

experimental_workflow_sulfonylation start Start: 3-(Pyridin-4-yl)isoxazol-5-amine dissolution Dissolve in Pyridine or THF/Pyridine start->dissolution add_sulfonyl_chloride Add Sulfonyl Chloride at 0 °C dissolution->add_sulfonyl_chloride reaction Stir at Room Temperature (4-24 h) add_sulfonyl_chloride->reaction workup Pour into Ice-Water and Filter or Extract reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification end Final Product: N-Sulfonylated Derivative purification->end experimental_workflow_urea_thiourea start Start: 3-(Pyridin-4-yl)isoxazol-5-amine dissolution Dissolve in Dry Aprotic Solvent (e.g., THF, DMF) start->dissolution add_reagent Add Isocyanate or Isothiocyanate dissolution->add_reagent reaction Stir at Room Temperature or Gentle Heating (2-12 h) add_reagent->reaction workup Cool and Filter or Evaporate Solvent reaction->workup purification Wash with Solvent or Purify Further (Recrystallization/Chromatography) workup->purification end Final Product: Urea or Thiourea Derivative purification->end PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation initiation Inhibitor Novel Compound (e.g., Diaryl Urea Derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis involves the cyclization of a β-ketonitrile, specifically 3-oxo-3-(pyridin-4-yl)propanenitrile, with hydroxylamine. This reaction leverages the nucleophilic attack of hydroxylamine on the carbonyl and nitrile functionalities to form the isoxazole ring.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting material is 3-oxo-3-(pyridin-4-yl)propanenitrile. The primary reagent is hydroxylamine, often used in the form of hydroxylamine hydrochloride (NH₂OH·HCl) for better stability and handling. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is typically required to neutralize the hydrochloride and generate the free hydroxylamine in situ. Common solvents for this reaction include ethanol or methanol.

Q3: What are the critical parameters that can influence the yield and purity of the final product?

A3: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: Impurities in the 3-oxo-3-(pyridin-4-yl)propanenitrile can lead to side reactions and lower yields.

  • Stoichiometry of Reagents: The molar ratio of hydroxylamine and base to the β-ketonitrile is crucial. An excess of either can lead to side product formation.

  • Reaction Temperature: The reaction is typically performed at an elevated temperature (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures might lead to decomposition.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can sometimes result in the formation of degradation products.

  • pH of the Reaction Mixture: The basicity of the medium is important for the generation of free hydroxylamine and for facilitating the cyclization step.

Q4: What are some common side products that can be formed during the synthesis?

A4: Potential side products can include incompletely cyclized intermediates, oximes formed at the keto group without subsequent cyclization, and products from the degradation of starting materials or the final product under harsh reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective generation of free hydroxylamine. 4. Incorrect stoichiometry.1. Increase reaction time or temperature moderately. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction temperature does not exceed the reflux temperature of the solvent. Use high-purity starting materials. 3. Ensure the base is added in an appropriate molar equivalent to the hydroxylamine hydrochloride. Consider using a stronger, non-nucleophilic base if necessary. 4. Carefully check the molar ratios of all reagents. A slight excess of hydroxylamine (e.g., 1.1-1.2 equivalents) can sometimes be beneficial.
Formation of Multiple Products (Impure Product) 1. Presence of impurities in the starting materials. 2. Side reactions due to incorrect temperature or pH. 3. Isomer formation.1. Purify the 3-oxo-3-(pyridin-4-yl)propanenitrile before use, for example, by recrystallization. 2. Optimize the reaction temperature and the amount of base. Perform small-scale experiments to find the optimal conditions. 3. While the formation of the 3-amino-5-pyridyl isomer is less likely from this precursor, careful characterization (NMR, MS) is essential to confirm the structure of the desired product and any major impurities.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Product co-precipitates with inorganic salts. 3. Product is an oil or difficult to crystallize.1. After the reaction, cool the mixture and if no precipitate forms, concentrate the solvent under reduced pressure. The product may then be precipitated by adding a non-polar solvent or purified by column chromatography. 2. After the reaction, filter off any inorganic salts while the solution is hot. Alternatively, after solvent removal, dissolve the residue in a suitable organic solvent and filter to remove insoluble salts. 3. Attempt purification using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures).

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar 5-aminoisoxazoles.[1] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 3-oxo-3-(pyridin-4-yl)propanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 - 1.2 eq) to the solution.

  • Base Addition: To the stirring mixture, add potassium carbonate (1.1 - 1.2 eq) or an equivalent amount of another suitable base.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-10 hours). Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

ParameterValueReference/Note
Reactant 1 3-oxo-3-(pyridin-4-yl)propanenitrile1.0 molar equivalent
Reactant 2 Hydroxylamine Hydrochloride1.1 - 1.2 molar equivalents
Base Potassium Carbonate1.1 - 1.2 molar equivalents
Solvent EthanolSufficient volume for dissolution
Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 10 hoursMonitor by TLC
Typical Yield 60-80% (unoptimized)Yields can vary significantly based on reaction scale and purity of reagents.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Ketonitrile Dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile in Ethanol Start->Dissolve Ketonitrile Add Reagents Add Hydroxylamine HCl and Potassium Carbonate Dissolve Ketonitrile->Add Reagents Reflux Heat to Reflux (4-10 hours) Add Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool & Filter Cool to RT & Filter Salts Monitor->Cool & Filter Concentrate Concentrate Filtrate Cool & Filter->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield Check_Purity Impure Starting Materials? Start->Check_Purity Purify_SM Purify 3-oxo-3-(pyridin-4-yl)propanenitrile Check_Purity->Purify_SM Yes Check_Conditions Suboptimal Reaction Conditions? Check_Purity->Check_Conditions No Optimize_Temp Adjust Temperature/ Reaction Time Check_Conditions->Optimize_Temp Yes Optimize_Base Verify Base Stoichiometry and Strength Check_Conditions->Optimize_Base Yes Check_Workup Product Loss During Work-up? Check_Conditions->Check_Workup No Modify_Isolation Modify Isolation/ Purification Method Check_Workup->Modify_Isolation Yes

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-(pyridin-4-yl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-(pyridin-4-yl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-(pyridin-4-yl)isoxazole?

A1: The most prevalent methods for the synthesis of 3-(pyridin-4-yl)isoxazole and related 3-aryl isoxazoles are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a pyridine-4-nitrile oxide (typically generated in situ from pyridine-4-aldoxime) with an alkyne or a synthetic equivalent. This is a highly versatile and widely used method for constructing the isoxazole ring.

  • Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: A suitable precursor, such as 1-(pyridin-4-yl)-1,3-dicarbonyl, can be cyclized with hydroxylamine or one of its salts.

  • Cyclization of a Chalcone Derivative: A chalcone bearing a pyridin-4-yl group can be reacted with hydroxylamine hydrochloride to yield the corresponding isoxazole.

Q2: What is the most likely cause of a low yield in my synthesis?

A2: Low yields in the synthesis of 3-(pyridin-4-yl)isoxazole can stem from several factors:

  • Side Product Formation: The formation of regioisomers, such as 5-(pyridin-4-yl)isoxazole, is a common issue that can significantly reduce the yield of the desired product.

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inefficient catalyst activity can lead to a significant amount of unreacted starting materials.

  • Decomposition of Starting Materials or Intermediates: High reaction temperatures can sometimes lead to resinification or decomposition of sensitive reagents or intermediates.[1]

  • Suboptimal Reagents: The quality and purity of starting materials, such as the pyridine-4-carboxaldehyde used to make the aldoxime, are crucial for achieving high yields.

Q3: How can I confirm the regiochemistry of my product?

A3: Distinguishing between the 3-(pyridin-4-yl)isoxazole and the potential 5-(pyridin-4-yl)isoxazole isomer can be achieved using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts of the isoxazole ring protons and carbons are sensitive to the substituent pattern. Computational predictions of chemical shifts can also aid in assignment.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space interactions between the protons on the pyridine ring and the isoxazole ring, helping to confirm the connectivity.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Troubleshooting Guide

Problem 1: Presence of an Unexpected Isomer in the Final Product

Symptoms:

  • NMR spectra show two sets of signals for the pyridinyl and isoxazolyl moieties.

  • Mass spectrometry indicates the presence of a compound with the same mass as the desired product.

  • Chromatographic analysis (TLC, LC-MS, GC-MS) reveals two closely eluting spots/peaks.

Possible Cause:

  • Lack of Regiocontrol in 1,3-Dipolar Cycloaddition: The reaction of pyridine-4-nitrile oxide with an unsymmetrical alkyne can lead to the formation of both 3- and 5-substituted isoxazole regioisomers. While electronic and steric factors often favor one isomer, the selectivity may not be absolute.

Suggested Solutions:

  • Choice of Dipolarophile: The structure of the alkyne can influence regioselectivity. Using a symmetrical dipolarophile, if the synthetic scheme allows, can circumvent this issue.

  • Catalyst Screening: For metal-catalyzed cycloadditions, the choice of catalyst (e.g., copper(I) vs. ruthenium(II)) can significantly impact the regiochemical outcome.[2]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all affect the ratio of regioisomers. A systematic optimization of these parameters may be necessary.

  • Purification: Careful column chromatography with an optimized solvent system can often separate the two isomers.

Problem 2: Formation of a Tar-like, Intractable Mixture (Resinification)

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Extraction and purification are difficult, with little to no desired product isolated.

Possible Cause:

  • High Reaction Temperature: Some intermediates in isoxazole synthesis can be thermally unstable, leading to polymerization or decomposition at elevated temperatures.[1]

  • Unstable Nitrile Oxide: Nitrile oxides, especially aromatic ones, can dimerize or polymerize if they are not trapped by the dipolarophile in a timely manner.

Suggested Solutions:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A gradual increase in temperature might be necessary to find the optimal balance.

  • Slow Addition of Reagents: When generating the nitrile oxide in situ, slow addition of the oxidizing agent (e.g., N-chlorosuccinimide) can maintain a low concentration of the nitrile oxide, minimizing side reactions.

  • Choice of Solvent: The solvent can influence the stability of intermediates. Trying different solvents may help to mitigate decomposition.

Problem 3: The Reaction Does Not Proceed to Completion

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.

Possible Cause:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion.

  • Inefficient Generation of the Reactive Intermediate: In the case of a 1,3-dipolar cycloaddition, the in situ generation of the nitrile oxide from the corresponding aldoxime may be inefficient.

  • Deactivation of the Catalyst: If a catalyst is used, it may have been poisoned by impurities or degraded over the course of the reaction.

Suggested Solutions:

  • Prolonged Reaction Time: Monitor the reaction over a longer period to determine if it is simply slow.

  • Optimize Temperature: Cautiously increase the reaction temperature in increments, while monitoring for any increase in side product formation.

  • Re-evaluate Reagents for Intermediate Generation: Ensure that the reagents used for generating the reactive intermediate (e.g., the oxidant for the aldoxime) are fresh and of high purity. The choice of base is also critical.

  • Catalyst Loading and Purity: If applicable, increase the catalyst loading or use a freshly prepared or purchased catalyst.

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition

This protocol is a general guideline for the synthesis of 3-aryl-isoxazoles and can be adapted for 3-(pyridin-4-yl)isoxazole.

  • Formation of Pyridine-4-aldoxime:

    • To a solution of pyridine-4-carboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the aldoxime.

  • In Situ Generation of Pyridine-4-nitrile Oxide and Cycloaddition:

    • Dissolve the pyridine-4-aldoxime (1 equivalent) and the chosen alkyne (1-1.5 equivalents) in a suitable solvent such as THF or DMF.

    • Add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite portion-wise to the solution at room temperature.

    • Add a base, such as triethylamine or pyridine, to facilitate the elimination of HCl and formation of the nitrile oxide.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield in a Molybdenum-Mediated Isoxazole Ring Transformation

Temperature (°C)TimeYield of Pyridone (%)Observations
602 days45Slow reaction rate
701 day74Optimal conditions
803 hours63Increased resinification
853 hours42Significant resinification

This table illustrates the general principle that increasing temperature can decrease yield due to side reactions like resinification, based on data for a related isoxazole reaction.[1]

Visualizations

Reaction Workflow for 3-(pyridin-4-yl)isoxazole Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Products start1 Pyridine-4-carboxaldehyde oxime Pyridine-4-aldoxime start1->oxime + Hydroxylamine start2 Hydroxylamine start2->oxime start3 Alkyne (R-C≡C-H) main_product 3-(pyridin-4-yl)isoxazole start3->main_product side_product 5-(pyridin-4-yl)isoxazole (Regioisomeric Side Product) start3->side_product nitrile_oxide Pyridine-4-nitrile oxide oxime->nitrile_oxide Oxidation (e.g., NCS) nitrile_oxide->main_product + Alkyne [3+2] Cycloaddition nitrile_oxide->side_product + Alkyne (Alternative addition)

Caption: Synthetic pathway for 3-(pyridin-4-yl)isoxazole via 1,3-dipolar cycloaddition.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield of 3-(pyridin-4-yl)isoxazole cause1 Regioisomer Formation problem->cause1 cause2 Resinification problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1a Optimize Catalyst/Solvent cause1->solution1a Address with solution1b Modify Dipolarophile cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Slow Reagent Addition cause2->solution2b solution3a Increase Reaction Time cause3->solution3a solution3b Optimize Reagents/Catalyst cause3->solution3b

Caption: Troubleshooting flowchart for addressing low yields in the synthesis.

References

Technical Support Center: Purification of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its purification?

A1: The purification of this compound is primarily influenced by three key structural features:

  • Pyridine Ring: The pyridine moiety is basic, with a pKa of its conjugate acid around 5.2-6.0, which can lead to strong interactions with acidic stationary phases like silica gel.[1][2]

  • Amino Group: The exocyclic amine group is also basic, further contributing to the compound's polarity and its tendency to interact with acidic surfaces.[3]

  • 1,2-Oxazole Ring: This ring is a weak base (pKa of the conjugate acid is ~0.8) and can be susceptible to ring-opening under certain conditions, which is a consideration for stability during purification.[4][5]

Q2: Why is my compound streaking or tailing on a standard silica gel column?

A2: Streaking or tailing on silica gel is a common issue for basic compounds like this compound.[2][6] This occurs because the basic nitrogen atoms (primarily on the pyridine ring and the amino group) interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This can lead to poor separation, low recovery, and broad peaks.

Q3: What are the most common impurities I might encounter?

A3: Impurities can arise from the synthetic route used. Common synthetic pathways to 1,2-oxazoles may involve starting materials like β-enamino ketoesters or reactions with hydroxylamine.[7] Therefore, potential impurities could include unreacted starting materials, partially reacted intermediates, or side-products from rearrangement reactions. Given the reactivity of the 1,2,oxazole ring, degradation products could also be present.[5]

Q4: Is this compound stable under typical purification conditions?

A4: While oxazoles are generally thermally stable, the 1,2-oxazole ring is characterized by a relatively weak O-N bond and can be prone to rearrangement or cleavage under thermal stress or harsh basic/reductive conditions.[5][8] It is advisable to avoid prolonged exposure to high temperatures and very strong acids or bases during purification.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation on Silica Gel Strong acid-base interaction between the basic compound and acidic silica.1. Modify the Mobile Phase: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to your eluent (e.g., DCM/MeOH or EtOAc/Hexane). This "neutralizes" the acidic sites on the silica.[2][9] 2. Use an Alternative Stationary Phase: Employ an amine-functionalized silica column or a neutral stationary phase like alumina (basic or neutral grade).[2]
Compound Irreversibly Sticking to the Column The compound is too polar for the selected normal-phase conditions, or it is degrading on the silica.1. Switch to Reversed-Phase Chromatography: This is often the best solution for polar, ionizable compounds.[9] Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) containing a buffer or modifier. 2. Test for Stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, then elute it to see if a degradation spot appears.[10]
Low Compound Recovery After Purification The compound may be lost due to irreversible adsorption, degradation on the column, or insufficient extraction from an aqueous phase.1. Deactivate Silica Gel: If using silica, pre-treating it with the amine-modified mobile phase can help reduce active sites and improve recovery.[9] 2. Optimize pH for Extractions: When performing a liquid-liquid extraction, ensure the aqueous phase is sufficiently basic (pH > 8) to deprotonate the compound and drive it into the organic layer. Conversely, to extract it into the aqueous phase, use a dilute acid (e.g., 1M HCl) to fully protonate it.[3]
Difficulty Separating from a Polar Impurity The impurity has a polarity very similar to the target compound.1. Optimize Gradient Elution: Use a very shallow gradient in either normal-phase or reversed-phase chromatography to maximize resolution. 2. Change Chromatography Mode: If normal-phase fails, try reversed-phase, as the elution order and selectivity may change significantly. Using a polar-embedded phase column can be effective for separating polar molecules.[11] 3. Consider Recrystallization: If the crude material is of sufficient purity (>90%), recrystallization from a suitable solvent system could be an effective final purification step.
Compound is Not Soluble for Loading onto the Column The crude material does not dissolve well in the initial, non-polar mobile phase for normal-phase chromatography.1. Use a Stronger Loading Solvent: Dissolve the compound in a minimal amount of a stronger solvent (like DCM or a small amount of methanol) and adsorb it onto a small amount of silica gel or celite. Dry this mixture under vacuum to create a powder ("dry loading"), which can then be loaded onto the column.[10] This prevents the strong solvent from disrupting the initial separation at the top of the column.
Quantitative Data Summary

The following table summarizes key physicochemical properties relevant to the purification of this compound and related structures.

ParameterValue / RangeSignificance for PurificationReference
Molecular Weight 161.16 g/mol Affects diffusion and behavior in size-exclusion chromatography.[12]
pKa (Pyridine conjugate acid) ~5.2 - 6.0Indicates strong basicity, leading to interactions with acidic media. Dictates the pH needed for protonation/deprotonation during extractions.[1]
pKa (Oxazole conjugate acid) ~0.8Indicates very weak basicity; less likely to interact with silica compared to the pyridine and amine groups.[4]
XLogP3 1.2Suggests moderate lipophilicity. The compound is not extremely polar but the basic groups dominate its chromatographic behavior.[12]

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography (Normal-Phase)

This protocol is designed to mitigate the issues caused by the basicity of the target compound on a standard silica gel column.

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm). Alternatively, for difficult separations, consider using an amine-functionalized silica column.[2]

  • Mobile Phase Preparation:

    • Select a primary solvent system based on TLC analysis (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • To this solvent system, add 0.5% v/v triethylamine (TEA) or 0.5% v/v ammonium hydroxide.[9] For example, for a 95:5 DCM/MeOH system, prepare 1 L by mixing 945 mL DCM, 50 mL MeOH, and 5 mL TEA.

  • Column Packing and Equilibration:

    • Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., Hexanes or DCM).

    • Equilibrate the packed column with at least 3-5 column volumes of the initial mobile phase mixture (containing the basic modifier) until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or DCM.

    • For better results, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (~1-2x the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase composition.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).

    • Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Protocol 2: Reversed-Phase Flash Chromatography

This method is often more suitable for polar basic compounds.

  • Stationary Phase Selection: C18-functionalized silica gel.

  • Mobile Phase Preparation:

    • Solvent A: Water with a pH modifier.

    • Solvent B: Acetonitrile or Methanol.

    • To improve peak shape and retention for a basic amine, it is recommended to use a mobile phase with a pH that is two units above the pKa of the amine.[9] A common choice is to add 0.1% ammonium hydroxide or triethylamine to both Solvent A and Solvent B to maintain a basic pH.

  • Column Equilibration: Equilibrate the C18 column with at least 5 column volumes of the initial mobile phase mixture (e.g., 95% Water / 5% Acetonitrile with 0.1% TEA).

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Methanol, DMSO, or the mobile phase itself) and inject it onto the column.

  • Elution and Fraction Collection: Run a gradient from high aqueous content to high organic content (e.g., 5% to 100% Acetonitrile). Collect and analyze fractions.

Visualized Workflows

The following diagrams illustrate key workflows for purification and troubleshooting.

G cluster_0 Purification Workflow for this compound crude Crude Product extraction Acid-Base Extraction (Optional Pre-purification) crude->extraction If many non-basic impurities present tlc TLC Analysis (Select solvent system) crude->tlc extraction->tlc column Column Chromatography tlc->column normal_phase Normal-Phase (Silica) + Basic Modifier (TEA/NH3) column->normal_phase Option A reverse_phase Reversed-Phase (C18) + Buffer/Modifier column->reverse_phase Option B analysis Fraction Analysis (TLC, LC-MS) normal_phase->analysis reverse_phase->analysis evaporation Solvent Evaporation analysis->evaporation Pool pure fractions pure Pure Product evaporation->pure

Caption: A general workflow for the purification of this compound.

G cluster_1 Troubleshooting Decision Tree for Column Chromatography start Problem: Poor Separation / Tailing check_silica Is standard silica gel being used? start->check_silica add_base Solution: Add 0.1-1% TEA or NH3 to the mobile phase. check_silica->add_base Yes switch_mode Solution: Switch to Reversed-Phase (C18) Chromatography. check_silica->switch_mode No, already using modified conditions still_bad Is separation still poor? add_base->still_bad change_sp Solution: Use amine-functionalized silica or neutral alumina. still_bad->change_sp Yes still_bad->switch_mode Yes, and other stationary phases are not available

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Optimization of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing isoxazole ring formation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during isoxazole synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in isoxazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low/No Yield Observed CheckStartingMaterials Verify Purity and Integrity of Starting Materials Start->CheckStartingMaterials ReactionConditions Evaluate Reaction Conditions CheckStartingMaterials->ReactionConditions If materials are pure StartingMaterialsDetails • Use fresh reagents. • Confirm structure by NMR, etc. • Check for decomposition of hydroxylamine or nitrile oxide precursors. CheckStartingMaterials->StartingMaterialsDetails WorkupPurification Assess Work-up and Purification Procedures ReactionConditions->WorkupPurification If conditions are optimal ReactionConditionsDetails • Optimize temperature (see Table 1). • Screen different solvents (see Table 2). • Adjust stoichiometry of reactants. • Evaluate catalyst type and loading (see Table 3). ReactionConditions->ReactionConditionsDetails Degradation Check for Product or Reactant Degradation WorkupPurification->Degradation If procedures are correct WorkupDetails • Ensure correct pH during extraction. • Minimize exposure to strong acids/bases. • Check for product loss during chromatography. WorkupPurification->WorkupDetails DegradationDetails • Analyze crude reaction mixture by TLC or LC-MS. • The isoxazole ring can be sensitive to certain conditions. Degradation->DegradationDetails

Caption: Troubleshooting workflow for low isoxazole yield.

A common reason for low yields is the instability of the nitrile oxide intermediate in [3+2] cycloaddition reactions. Ensure it is generated in situ under appropriate conditions. For the condensation reaction, the pH of the reaction medium is crucial; it should typically be mildly acidic to facilitate the reaction without causing degradation.[1]

Issue 2: Poor Regioselectivity in [3+2] Cycloaddition Reactions

Question: I am obtaining a mixture of regioisomers in my [3+2] cycloaddition reaction. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a common challenge. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a significant role.

Factors Influencing Regioselectivity

RegioselectivityFactors Regioselectivity Regioselectivity ElectronicEffects Electronic Effects (HOMO-LUMO control) Regioselectivity->ElectronicEffects StericHindrance Steric Hindrance Regioselectivity->StericHindrance SolventEffects Solvent Polarity Regioselectivity->SolventEffects Catalyst Catalyst Choice (e.g., Copper(I)) Regioselectivity->Catalyst

Caption: Key factors influencing regioselectivity.

Generally, the reaction is controlled by the frontier molecular orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the regiochemical outcome. To favor a specific regioisomer, consider the following:

  • Modify Substituents: Introducing electron-withdrawing or electron-donating groups on either the nitrile oxide or the alkyne can alter the orbital energies and steer the reaction towards a single isomer.

  • Use of Catalysts: Copper(I)-catalyzed reactions often provide high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[2]

  • Solvent Choice: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF).

Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: Side product formation is a common issue that can complicate purification and reduce the yield of the desired isoxazole.

Common Side Products and Their Mitigation

Synthetic RouteCommon Side Product(s)CauseMitigation Strategy
[3+2] Cycloaddition Furoxan (1,2,5-oxadiazole-2-oxide)Dimerization of the nitrile oxide intermediate.Generate the nitrile oxide slowly and in the presence of the alkyne. Use a high concentration of the alkyne.
Oxime starting materialIncomplete conversion to the nitrile oxide.Ensure complete conversion by using an appropriate oxidizing agent or chlorinating agent.
Hydroxylamine + 1,3-Dicarbonyl Isomeric isoxazolesReaction with unsymmetrical 1,3-dicarbonyls.The more electrophilic carbonyl group will preferentially react with the hydroxylamine nitrogen. Adjusting the pH can sometimes influence the selectivity.[1]
Incomplete cyclization productsInsufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure proper pH for cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to the isoxazole ring?

A1: The two most common methods for synthesizing the isoxazole ring are:

  • The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne.[3]

  • The condensation reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[4]

Q2: How do I choose the best solvent for my isoxazole synthesis?

A2: The optimal solvent depends on the specific reaction. For [3+2] cycloadditions, solvents like toluene, THF, and DMF are often used. For condensations with hydroxylamine, protic solvents like ethanol or aqueous mixtures are common. It is advisable to perform small-scale solvent screening to determine the best option for your specific substrates. As seen in Table 2, solvent choice can significantly impact reaction yield.

Q3: What is the role of a base in the in situ generation of nitrile oxides?

A3: In the common method of generating nitrile oxides from hydroximoyl chlorides, a base such as triethylamine (Et3N) is used to dehydrohalogenate the precursor, forming the reactive nitrile oxide intermediate.

Q4: Can I use microwave irradiation to accelerate my reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for isoxazole formation, often leading to shorter reaction times and improved yields compared to conventional heating.[5]

Q5: How can I purify my isoxazole product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective method for obtaining highly pure crystalline products. In some cases, simple filtration and washing may be sufficient if the product precipitates from the reaction mixture.[6]

Data Presentation

Table 1: Effect of Temperature on Isoxazole Yield

EntryReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzaldehyde, Phenylacetylene, HydroxylamineChCl:urea50475[7]
21,3-Diketone, Hydroxylamine HClPyridineReflux10-3455-70[5]
3Aldehyde, Ethyl Acetoacetate, HydroxylamineEtOH:H₂O80285[8]
4α-acetylenic γ-hydroxyaldehydes, HydroxylamineMicrowave1000.1765-85[9]

Table 2: Effect of Solvent on Isoxazole Yield

EntryReactantsCatalystSolventYield (%)Reference
1Aldehyde, Ethyl Acetoacetate, HydroxylamineHexamineEtOH:H₂O (1:1)92[8]
2Aldehyde, Ethyl Acetoacetate, HydroxylamineHexamineAcetonitrile75[8]
3Aldehyde, Ethyl Acetoacetate, HydroxylamineHexamineMethanol80[8]
4Oxime, Propargyl alcoholNoneChCl:glycerol85[10]
5Oxime, Propargyl alcoholNoneEthylene glycol48[10]

Table 3: Effect of Catalyst on Isoxazole Yield

EntryReactantsCatalystSolventYield (%)Reference
1Aldehyde, Ethyl Acetoacetate, HydroxylamineHexamineEtOH:H₂O92[8]
2Aldehyde, Ethyl Acetoacetate, HydroxylamineGuanidine HClH₂O88[8]
3Alkyne, Nitrile OxideCu(I)TolueneHigh[2]
4α,β-acetylenic oximesAuCl₃DCE>90[11]

Experimental Protocols

Protocol 1: [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne

This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles.

Reaction Scheme:

reaction_scheme_1 R1_CNO R1-C≡N⁺-O⁻ plus1 + R1_CNO->plus1 R2_Alkyne R2-C≡CH plus1->R2_Alkyne arrow R2_Alkyne->arrow Isoxazole 3,5-disubstituted isoxazole arrow->Isoxazole

Caption: [3+2] Cycloaddition for isoxazole synthesis.

Materials:

  • Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Alkyne (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent (e.g., Dichloromethane or THF)

Procedure:

  • Dissolve the aldoxime in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add NCS to the solution and stir at room temperature until the aldoxime is consumed (monitor by TLC). This forms the hydroximoyl chloride.

  • Add the alkyne to the reaction mixture.

  • Slowly add triethylamine dropwise to the mixture at 0 °C. The slow addition helps to minimize the dimerization of the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Condensation of a 1,3-Diketone with Hydroxylamine

This protocol provides a general method for synthesizing isoxazoles from 1,3-dicarbonyl compounds.

Reaction Scheme:

reaction_scheme_2 Diketone 1,3-Diketone plus + Diketone->plus Hydroxylamine NH₂OH·HCl plus->Hydroxylamine arrow Hydroxylamine->arrow Isoxazole Isoxazole arrow->Isoxazole

Caption: Condensation reaction for isoxazole synthesis.

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Base (e.g., Sodium acetate or Pyridine)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the 1,3-diketone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add the base to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

troubleshooting 3-(Pyridin-4-yl)-1,2-oxazol-5-amine stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. The information is designed to help address common stability and storage issues encountered during experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during the handling, storage, and use of this compound.

Storage and Handling

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q2: I left my sample of this compound on the benchtop at room temperature for a few days. Is it still usable?

A2: While short-term exposure to ambient conditions may not lead to significant degradation, it is not ideal. The stability of the compound can be affected by factors such as temperature, humidity, and light. We recommend performing a purity check (e.g., by HPLC) to assess the integrity of the compound before use. For critical experiments, it is always best to use a freshly opened or properly stored sample.

Q3: I've noticed the color of my solid this compound sample has changed from off-white to a yellowish or brownish tint. What could be the cause?

A3: A change in color often indicates degradation. This could be due to oxidation, exposure to light (photodegradation), or reaction with impurities. It is highly recommended to re-analyze the sample for purity and impurity profiling before proceeding with any experiments.

Solution Stability and Preparation

Q4: My this compound solution turned cloudy or precipitated upon storage. What should I do?

A4: Cloudiness or precipitation can be due to several factors, including poor solubility of the compound in the chosen solvent, temperature fluctuations affecting solubility, or degradation leading to the formation of insoluble products. First, ensure you are using an appropriate solvent and that the concentration is not above its solubility limit. If solubility is a known issue, gentle warming or sonication may help redissolve the compound. If degradation is suspected, the solution should be discarded and a fresh one prepared. It is always recommended to prepare solutions fresh for optimal results.

Q5: I need to prepare a stock solution of this compound. What is the best solvent to use for long-term stability?

A5: The choice of solvent can significantly impact the stability of the compound in solution. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions. However, the long-term stability in any solvent should be experimentally verified. It is advisable to prepare smaller, single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles and potential degradation.

Q6: I am observing unexpected or inconsistent results in my biological assays. Could the stability of this compound be a factor?

A6: Yes, inconsistent results can be a sign of compound degradation. The active concentration of your compound may be decreasing over time, or degradation products could be interfering with your assay. To troubleshoot this, prepare fresh solutions of the compound for each experiment and compare the results with those obtained using a previously prepared solution. If inconsistencies persist, a full stability assessment of the compound under your specific experimental conditions is recommended.

Degradation and Impurities

Q7: What are the likely degradation pathways for this compound?

A7: Based on its chemical structure, this compound is potentially susceptible to hydrolysis, oxidation, and photolysis. The isoxazole ring can be particularly prone to cleavage under basic conditions, a reaction that can be accelerated by heat.[1] The 4-aminopyridine moiety may be more susceptible to degradation under acidic conditions.[2][3]

Q8: I have identified an impurity in my sample with a different mass-to-charge ratio in my mass spectrometry analysis. What could it be?

A8: Without further analytical data, it is difficult to definitively identify the impurity. However, potential degradation products could arise from the cleavage of the isoxazole ring, leading to the formation of a cyano-containing intermediate. Oxidation of the pyridine ring or the amino group is also a possibility. We recommend further structural elucidation using techniques like NMR and high-resolution mass spectrometry.

Data on Compound Stability

The following tables summarize potential stability data for this compound under various stress conditions. Please note that this data is illustrative and should be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionConditionsObservationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hModerate degradationDegradation products of the pyridine moiety
Basic Hydrolysis 0.1 M NaOH, 40°C, 8hSignificant degradationIsoxazole ring-opened products
Oxidative Degradation 3% H₂O₂, RT, 24hMinor degradationN-oxides of the pyridine ring
Thermal Degradation 80°C, 48h (solid)Minor degradationUnspecified thermal degradants
Photodegradation UV light (254 nm), 24h (solid)Moderate degradationPhotolytic rearrangement products

Table 2: pH-Dependent Stability in Aqueous Solution at 37°C (Illustrative Data)

pHHalf-life (t½)Comments
4.0 > 48 hoursRelatively stable in acidic conditions.
7.4 ~ 24 hoursModerate stability at physiological pH.
9.0 ~ 6 hoursIncreased degradation in basic conditions, likely due to isoxazole ring opening.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. After the incubation period, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute for analysis.

  • Photodegradation: Expose a thin layer of the solid compound to a UV lamp (254 nm) for 24 hours. Also, expose a solution of the compound (e.g., in methanol) to the same light source. Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Analysis: Analyze all stressed samples, along with a control sample (un-stressed), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a starting point for an HPLC method to assess the purity of this compound and its degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate the chemical structure, a hypothetical degradation pathway, and a troubleshooting workflow.

G cluster_structure Chemical Structure A This compound

Caption: Chemical structure of this compound.

G cluster_pathway Hypothetical Degradation Pathway Parent This compound Acid Acidic Conditions Parent->Acid H+ Base Basic Conditions Parent->Base OH- Oxidation Oxidative Stress Parent->Oxidation [O] Photo Photolytic Stress Parent->Photo hv Deg1 Pyridine Ring Degradation Products Acid->Deg1 Deg2 Isoxazole Ring Cleavage Products (e.g., cyano-intermediate) Base->Deg2 Deg3 N-Oxide Products Oxidation->Deg3 Deg4 Photolytic Isomers/Fragments Photo->Deg4

Caption: Potential degradation pathways under different stress conditions.

G cluster_workflow Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results or Observed Compound Degradation CheckStorage Verify Storage Conditions (Cool, Dry, Dark, Inert Atmosphere) Start->CheckStorage PrepFresh Prepare Fresh Solution CheckStorage->PrepFresh Conditions OK Optimize Optimize Storage and Handling Procedures CheckStorage->Optimize Conditions Not Met PurityTest Perform Purity Analysis (e.g., HPLC) PrepFresh->PurityTest Stable Compound is Stable Investigate Other Experimental Parameters PurityTest->Stable Purity >95% Degraded Compound is Degraded PurityTest->Degraded Purity <95% or Impurities Detected ForcedDeg Conduct Forced Degradation Study to Identify Degradants Degraded->ForcedDeg ForcedDeg->Optimize

Caption: A logical workflow for troubleshooting stability-related issues.

References

Technical Support Center: Overcoming Solubility Challenges with Pyridinyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues commonly encountered with pyridinyl isoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer insights into proven strategies for enhancing the aqueous solubility of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridinyl isoxazole derivative shows poor aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately determine the thermodynamic solubility of your compound. Subsequently, a range of formulation strategies can be explored. Simple approaches include evaluating the effect of pH and considering the use of co-solvents. For more significant enhancements, techniques such as salt formation, co-crystallization, and complexation with cyclodextrins are often effective.

Q2: How does the pyridine moiety in my compound influence the choice of solubility enhancement technique?

A2: The basic nature of the pyridine ring makes it an excellent candidate for salt formation with pharmaceutically acceptable acids. This is often a highly effective and straightforward method to significantly improve aqueous solubility. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in forming stable co-crystals with suitable co-formers.[1]

Q3: What are co-crystals, and how can they improve the solubility of my pyridinyl isoxazole derivative?

A3: Co-crystals are multi-component solids where the active pharmaceutical ingredient (API) and a co-former are held together in a crystal lattice by non-covalent interactions, most commonly hydrogen bonding.[1] By selecting an appropriate co-former that is highly soluble, the resulting co-crystal can exhibit significantly improved solubility and dissolution rates compared to the API alone. The pyridine group in your derivative is a strong hydrogen bond acceptor, making it suitable for forming co-crystals with carboxylic acids and other acidic co-formers.[1]

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic inner cavity, forming inclusion complexes.[2] This encapsulation effectively shields the hydrophobic regions of the drug from the aqueous environment, thereby increasing its apparent solubility. This technique is particularly useful for neutral or non-ionizable pyridinyl isoxazole derivatives where salt formation is not an option.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during in vitro assays.

Possible Cause: The compound has low kinetic and thermodynamic solubility in the assay buffer.

Troubleshooting Steps:

  • pH Adjustment: If your pyridinyl isoxazole derivative has an ionizable center (e.g., the pyridine nitrogen), adjusting the pH of the buffer to favor the ionized form can significantly increase solubility.

  • Co-solvent Addition: The addition of a small percentage (typically 1-10%) of a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), to the aqueous buffer can help maintain the compound in solution.

  • Formulation with Cyclodextrins: For compounds that are particularly challenging, pre-formulating with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance solubility for in vitro testing.

Issue 2: Poor oral bioavailability observed in preclinical animal studies despite good in vitro activity.

Possible Cause: Low aqueous solubility is limiting the dissolution and absorption of the compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Salt Formation: This is often the most effective first-line approach for basic compounds like pyridinyl isoxazoles. Forming a salt can dramatically increase the dissolution rate and, consequently, oral absorption.

  • Co-crystallization: If salt formation is not feasible or does not provide the desired improvement, co-crystallization with a highly soluble and pharmaceutically acceptable co-former is a viable alternative.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level to create an amorphous solid dispersion can lead to a supersaturated state upon dissolution, which can enhance absorption.

Experimental Protocols

Protocol 1: Salt Formation of a Pyridinyl Isoxazole Derivative

Objective: To prepare a salt of a pyridinyl isoxazole derivative to improve its aqueous solubility.

Materials:

  • Pyridinyl isoxazole derivative (API)

  • Pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid)

  • Appropriate solvent (e.g., ethanol, isopropanol, acetone)

  • Anti-solvent (e.g., diethyl ether, heptane)

Methodology:

  • Dissolve the pyridinyl isoxazole derivative (1 equivalent) in a minimal amount of the chosen solvent.

  • In a separate vessel, dissolve the selected acid (1 to 1.1 equivalents) in the same solvent.

  • Slowly add the acid solution to the API solution while stirring.

  • Continue stirring at room temperature for a specified period (e.g., 1-24 hours) to allow for salt formation. The salt may precipitate directly from the solution.

  • If no precipitate forms, slowly add an anti-solvent until turbidity is observed, then allow the solution to stand for crystallization.

  • Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize the salt form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm its formation and assess its solid-state properties.

  • Determine the aqueous solubility of the salt and compare it to the free base.

Protocol 2: Co-crystallization of a Pyridinyl Isoxazole Derivative

Objective: To prepare a co-crystal of a pyridinyl isoxazole derivative with a suitable co-former to enhance solubility.

Materials:

  • Pyridinyl isoxazole derivative (API)

  • Co-former (e.g., succinic acid, benzoic acid, nicotinamide)

  • Solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate)

Methodology (Solvent Evaporation Method): [1]

  • Select a suitable co-former based on hydrogen bonding propensity with the pyridine and isoxazole moieties.

  • Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the API and the co-former in a common solvent with gentle heating if necessary.

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals.

  • Characterize the solid form using XRPD, DSC, TGA, and single-crystal X-ray diffraction (if suitable crystals are obtained) to confirm co-crystal formation.

  • Measure the aqueous solubility and dissolution rate of the co-crystal and compare them to the API.

Protocol 3: Cyclodextrin Inclusion Complexation

Objective: To prepare an inclusion complex of a pyridinyl isoxazole derivative with a cyclodextrin to improve aqueous solubility.

Materials:

  • Pyridinyl isoxazole derivative (API)

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin)

  • Deionized water

Methodology (Co-precipitation Method):

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Dissolve the pyridinyl isoxazole derivative in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).

  • Slowly add the API solution dropwise to the cyclodextrin solution while stirring vigorously.

  • Continue stirring for an extended period (e.g., 24-48 hours) at room temperature to allow for complex formation.

  • Remove the organic solvent under reduced pressure.

  • Lyophilize (freeze-dry) the resulting aqueous solution to obtain the solid inclusion complex.

  • Characterize the complex using techniques such as DSC, TGA, XRPD, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm inclusion.

  • Determine the apparent solubility of the complex in water.

Data Presentation

Table 1: Solubility Enhancement of a Hypothetical Pyridinyl Isoxazole Derivative (PID-X)

Formulation ApproachSolubility (mg/mL)Fold Increase
Free Base (in water)0.0051
HCl Salt0.5100
Succinic Acid Co-crystal0.120
HP-β-CD Complex (1:1)0.240

Visualization of Relevant Signaling Pathways

Many pyridinyl isoxazole derivatives are developed as kinase inhibitors for oncology and inflammatory diseases. Understanding the signaling pathways they target is crucial for experimental design.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PyridinylIsoxazole Pyridinyl Isoxazole Derivative PyridinylIsoxazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a pyridinyl isoxazole derivative.

HSP90_Signaling_Pathway HSP90 HSP90 ClientProteins Client Proteins (e.g., AKT, RAF, EGFR) HSP90->ClientProteins Stabilizes & Activates UbiquitinProteasome Ubiquitin-Proteasome System HSP90->UbiquitinProteasome ClientProteins->UbiquitinProteasome Targeted for Degradation CellSurvival Cell Survival & Proliferation ClientProteins->CellSurvival Promotes Degradation Protein Degradation UbiquitinProteasome->Degradation Leads to PyridinylIsoxazole Pyridinyl Isoxazole Derivative PyridinylIsoxazole->HSP90 Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLC PLCγ VEGFR->PLC Activates PI3K PI3K VEGFR->PI3K Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLC->RAS_RAF_MEK_ERK Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis Proliferation, Migration RAS_RAF_MEK_ERK->Angiogenesis Promotes AKT->Angiogenesis Promotes PyridinylIsoxazole Pyridinyl Isoxazole Derivative PyridinylIsoxazole->VEGFR Inhibits

References

Technical Support Center: Regioselectivity Control in Substituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of substituted isoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of substituted isoxazoles.

Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A1: The formation of regioisomeric mixtures is a common challenge in [3+2] cycloaddition reactions between nitrile oxides and alkynes or alkenes.[1] Several factors can be adjusted to control the outcome:

  • Substrate Electronic Properties: The electronic nature of the substituents on both the nitrile oxide and the dipolarophile (alkyne/alkene) is a primary determinant of regioselectivity. A common approach is to use terminal alkynes, which often favor the formation of 3,5-disubstituted isoxazoles.

  • Steric Hindrance: Bulky substituents on either reactant can sterically direct the cycloaddition to favor one regioisomer over the other.

  • Dipolarophile Choice: The choice of the dipolarophile is critical. Using vinyl derivatives with a good leaving group (e.g., bromine or a dialkylamino group) can direct the regioselectivity. For instance, diethyl-1-bromovinyl phosphonate was designed to specifically yield 3,5-disubstituted isoxazoles.[2][3]

  • Catalysis: Copper(I)-catalyzed cycloadditions often provide excellent regioselectivity for 3,5-disubstituted isoxazoles from terminal acetylenes.[4][5] Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is also a powerful method for selectively synthesizing 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.[5]

  • Reaction Conditions: While solvent effects can be variable, temperature and pH have been identified as key factors in determining regioselectivity for certain classes, such as amino-isoxazoles.[5]

Q2: The Claisen isoxazole synthesis (condensation of a 1,3-dicarbonyl with hydroxylamine) is giving me poor selectivity. What are the alternatives?

A2: The classic Claisen condensation is known to suffer from poor regioselectivity and harsh reaction conditions.[1][6] A significant improvement is the use of β-enamino diketones as precursors. The regiochemical outcome can be effectively controlled by systematically varying the reaction conditions:[1][6]

  • Solvent: The choice of solvent can significantly influence which carbonyl group of the precursor reacts preferentially.

  • Lewis Acids: The addition of a Lewis acid, such as Boron Trifluoride (BF₃), can act as a carbonyl activator and direct the cyclocondensation, leading to high regioselectivity.[1][6]

  • Bases: The use of a base like pyridine can also control the reaction's regiochemistry.[1][6]

  • Substrate Structure: Modifying the structure of the β-enamino diketone precursor itself is a direct way to influence the regioselectivity of the cyclization.[1][6]

Q3: How can I selectively synthesize 3,5-disubstituted isoxazoles?

A3: Several highly regioselective methods exist for this substitution pattern:

  • One-Pot Reaction: A highly efficient one-pot synthesis from α,β-unsaturated aldehydes or ketones reacting with N-hydroxyl-4-toluenesulfonamide provides 3,5-disubstituted isoxazoles with high regioselectivity under mild conditions.[5][7]

  • Copper-Catalyzed Cycloaddition: The copper(I)-catalyzed reaction between terminal alkynes and in situ generated nitrile oxides is a reliable method for obtaining 3,5-disubstituted isoxazoles.[4][5]

  • Ultrasound Irradiation: An environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound radiation without a catalyst has been reported, offering high yields and shorter reaction times.[4]

Q4: Does using microwave irradiation affect the regioselectivity of my reaction?

A4: Generally, no. Microwave irradiation is known to greatly accelerate these reactions compared to conventional heating, but it typically does not alter the regioselectivity.[8] This makes it a useful tool for speeding up synthesis without compromising the isomeric purity of the product.

Q5: I am observing dimerization of my nitrile oxide intermediate, leading to low yields. How can this be prevented?

A5: Nitrile oxides are unstable and prone to dimerization.[9][10] This side reaction can be minimized by generating the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the cycloaddition reaction is faster than the dimerization. Methods involving the slow addition of the nitrile oxide precursor or using conditions that favor rapid cycloaddition (e.g., catalysis) can significantly improve the yield of the desired isoxazole.

Troubleshooting Workflow

If you are facing issues with regioselectivity, the following workflow can help diagnose and solve the problem.

G start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type cyclo [3+2] Cycloaddition (e.g., Nitrile Oxide + Alkyne) reaction_type->cyclo Cycloaddition condense Cyclocondensation (e.g., 1,3-Dicarbonyl + NH2OH) reaction_type->condense Condensation cyclo_sol1 Modify Dipolarophile: - Add directing leaving group - Alter electronic/steric properties cyclo->cyclo_sol1 cyclo_sol2 Introduce Catalyst: - Cu(I) for terminal alkynes - Au(I) for acetylenic oximes cyclo->cyclo_sol2 cyclo_sol3 Vary Reaction Conditions: - Change solvent - Adjust temperature/pH cyclo->cyclo_sol3 condense_sol1 Modify Substrate: - Use β-enamino diketone condense->condense_sol1 condense_sol2 Use Additives: - Lewis Acid (e.g., BF3) to activate C=O - Base (e.g., Pyridine) condense->condense_sol2 condense_sol3 Optimize Conditions: - Systematically screen solvents condense->condense_sol3

Caption: Troubleshooting workflow for poor regioselectivity.

Data on Regioselectivity Control

The following table summarizes experimental data on how reaction conditions can be tuned to control the regiochemical outcome in the synthesis of isoxazoles from β-enamino diketones.

Table 1: Effect of Reaction Conditions on Regioselectivity in the Cyclocondensation of a β-Enamino Diketone with Hydroxylamine [1][6]

EntrySolventAdditive (Equivalents)Regioisomer Ratio (4a:5a)Combined Yield (%)
1MeCNBF₃·OEt₂ (0.5)65:3575
2MeCNBF₃·OEt₂ (1.0)70:3078
3MeCNBF₃·OEt₂ (2.0)80:2070
4MeCNBF₃·OEt₂ (2.0) + Pyridine (1.4)90:1079
5CH₂Cl₂BF₃·OEt₂ (2.0) + Pyridine (1.4)82:1872
6EtOHNone20:8065
7MeCNPyridine (1.4)30:7070

Data adapted from a study on the cyclocondensation of (Z)-4-(phenylamino)-1-phenylpent-3-ene-1,2-dione with hydroxylamine hydrochloride. "4a" and "5a" represent the two possible regioisomers.

Key Experimental Protocols

Here we provide detailed methodologies for key reactions where regioselectivity is a critical parameter.

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Lewis Acid Catalysis[1][6]

This protocol describes the synthesis of a 3,4-disubstituted isoxazole with high regioselectivity using a β-enamino diketone, hydroxylamine hydrochloride, and BF₃·OEt₂ as a Lewis acid catalyst.

  • Reactant Preparation: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (MeCN, 4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

  • Catalyst Addition: Stir the mixture at room temperature and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole regioisomer.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles[5][7]

This protocol outlines a highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles from α,β-unsaturated ketones.

  • Reactant Mixture: In a round-bottom flask, dissolve the α,β-unsaturated ketone (0.20 mmol) and N-hydroxyl-4-toluenesulfonamide (0.80 mmol) in the chosen solvent (e.g., 2 mL of THF).

  • Base Addition: Add the base (e.g., 1.00 mmol of K₂CO₃) to the mixture.

  • Reaction Step 1 (Room Temp): Stir the reaction vigorously at room temperature for 10 hours. This step facilitates the conjugate addition and elimination of the tosyl moiety.

  • Reaction Step 2 (Heating): After the initial period, heat the reaction mixture to 60 °C and maintain for 4 hours to drive the cyclization and dehydration steps to completion.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the solvent. Purify the residue by flash chromatography to yield the pure 3,5-disubstituted isoxazole.

Visualizing Reaction Control

Understanding the factors that control regioselectivity is key to designing successful experiments.

G cluster_reactants Reactants R1_NO R1-C≡N+-O- TS Transition State R1_NO->TS Alkyne R2-C≡C-H Alkyne->TS prod1 3,5-Disubstituted Isoxazole (Major/Minor) TS->prod1 Pathway A prod2 3,4-Disubstituted Isoxazole (Minor/Major) TS->prod2 Pathway B factor1 Steric Effects (Size of R1 vs R2) factor1->TS factor2 Electronic Effects (Frontier Molecular Orbitals) factor2->TS

Caption: Factors influencing regioselectivity in 1,3-dipolar cycloadditions.

G start Desired Isoxazole Substitution Pattern? p_35 3,5-Disubstituted start->p_35 p_34 3,4-Disubstituted start->p_34 p_45 4,5-Disubstituted start->p_45 p_multi Poly-substituted start->p_multi m_35_a Cu(I)-catalyzed cycloaddition of terminal alkyne p_35->m_35_a m_35_b One-pot from α,β-unsaturated ketone + N-hydroxyl-4-toluenesulfonamide p_35->m_35_b m_34 Cycloaddition with vinyl derivative containing a β-leaving group p_34->m_34 m_45 Cyclocondensation of β-enamino diketone (solvent/Lewis acid control) p_45->m_45 m_multi Cyclocondensation of tailored β-enamino diketone precursor p_multi->m_multi

Caption: Method selection guide based on desired substitution pattern.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent properties of the substrate:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented issue with nitrogen-containing heterocycles.

  • Substrate Reactivity: The 5-amino-1,2-oxazole moiety is an electron-rich system, which can influence the oxidative addition step and other elementary steps in the catalytic cycle.

  • Competing Reactions: The presence of the free amine group can lead to side reactions, such as N-arylation, if not properly managed. For Suzuki-Miyaura and Sonogashira reactions, the primary amine is generally well-tolerated.

Q2: Which type of cross-coupling reaction is most suitable for modifying the pyridine ring of this compound?

A2: The Suzuki-Miyaura coupling is a highly versatile and robust method for this purpose. It offers a wide range of commercially available boronic acids and esters, good functional group tolerance, and typically milder reaction conditions compared to other methods. The use of modern catalyst systems with bulky, electron-rich phosphine ligands can effectively mitigate catalyst inhibition by the pyridine nitrogen.[1]

Q3: Can I perform a Buchwald-Hartwig amination on an aryl halide using this compound as the amine source?

A3: Yes, this is a feasible transformation. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[2] However, careful selection of the catalyst system is crucial. Given that both the pyridine and the amino-oxazole moieties can interact with the palladium catalyst, using a highly active and sterically hindered ligand is recommended to promote the desired C-N bond formation and prevent catalyst deactivation.

Q4: Are there any specific safety precautions I should take when running these reactions?

A4: Standard laboratory safety practices should always be followed. Specifically for cross-coupling reactions:

  • Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used (e.g., toluene, dioxane).

  • Reagent Toxicity: Phosphine ligands and some palladium precursors can be toxic. Handle them with appropriate personal protective equipment.

  • Pressure Build-up: When heating sealed reaction vessels, especially with microwave irradiation, ensure proper pressure monitoring and relief mechanisms are in place.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Catalyst Inhibition Switch to a more robust ligand such as XPhos, SPhos, or RuPhos. These bulky, electron-rich ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center.[1]
Inefficient Catalyst Activation Use a palladium precatalyst (e.g., a G3-palladacycle) to ensure efficient generation of the active Pd(0) species.
Incorrect Base The choice of base is critical. For pyridine-containing substrates, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Screen different bases to find the optimal one for your specific system.
Poor Reagent Quality Ensure the purity of your aryl halide and boronic acid. Impurities can poison the catalyst.[3]
Presence of Oxygen Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. Oxygen can deactivate the palladium catalyst.[3]
Issue 2: Side Product Formation in a Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Homocoupling of Aryl Halide Lower the reaction temperature and/or catalyst loading. Ensure a high purity of the starting materials.
Dehalogenation of Aryl Halide This can occur via β-hydride elimination from the palladium-amide intermediate. Using a bulkier phosphine ligand can disfavor this side reaction.
N-Arylation at the Pyridine Nitrogen This is generally less favorable than N-arylation of the primary amine but can occur under harsh conditions. Milder reaction conditions (lower temperature, weaker base) may help.

Data Presentation

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine with 2-Methoxyphenylboronic Acid

This table provides representative data for a structurally related substrate to guide catalyst selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Dioxane10025
2Pd₂(dba)₃SPhosK₃PO₄Dioxane10085
3Pd(OAc)₂XPhosK₃PO₄Toluene10092
4PdCl₂(dppf)-K₂CO₃DME8065
5XPhos-G3-K₃PO₄THF8099

Data adapted from studies on related aminopyridine substrates to illustrate trends in catalyst performance.[1]

Table 2: Base and Solvent Optimization for Buchwald-Hartwig Amination of an Aryl Bromide with a Heterocyclic Amine
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)DBU (2)Toluene11065
2Pd(OAc)₂ (2)XPhos (4)KOt-Bu (2)Toluene11095
3Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (2)Toluene11092
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11078
5Pd₂(dba)₃ (1)BINAP (3)KOt-Bu (2)Toluene11055

This table presents a typical optimization workflow for the Buchwald-Hartwig amination, highlighting the significant impact of the base and ligand choice.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound boronic acid or ester (1.2 mmol), palladium precatalyst (e.g., XPhos-G3, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., RuPhos-G3, 1-2 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 mmol) to a vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF, 0.1-0.2 M).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvent Degas Solvent addition Add Degassed Solvent solvent->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

catalyst_selection_logic Catalyst Selection Decision Tree start Start: This compound Cross-Coupling coupling_type Choose Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C bond) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N bond) coupling_type->buchwald C-N sonogashira Sonogashira (C-C alkyne) coupling_type->sonogashira C-C (alkyne) ligand_choice Ligand Selection: Bulky, Electron-Rich Phosphine suzuki->ligand_choice buchwald->ligand_choice sonogashira->ligand_choice ligand_examples Examples: XPhos, RuPhos, SPhos ligand_choice->ligand_examples precatalyst Use a Precatalyst? (e.g., G3-Palladacycle) ligand_choice->precatalyst yes_precat Yes: Ensures efficient Pd(0) generation precatalyst->yes_precat Yes no_precat No: May require higher temperature or longer reaction time precatalyst->no_precat No base_solvent Optimize Base and Solvent yes_precat->base_solvent no_precat->base_solvent troubleshooting Troubleshoot: - Low Yield - Side Products base_solvent->troubleshooting

Caption: A decision tree for selecting a catalyst system for cross-coupling reactions.

References

analytical methods for detecting impurities in 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of this compound?

A1: The most widely used and effective techniques for impurity profiling of pharmaceutical substances like this compound are chromatographic methods.[1][2] High-Performance Liquid Chromatography (HPLC) is considered the gold standard due to its high sensitivity and resolving power for separating trace impurities.[1] Other key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown impurities.[3]

  • Gas Chromatography (GC) and GC-MS: Used for analyzing volatile and semi-volatile impurities, such as residual solvents.[3][4]

  • High-Performance Thin-Layer Chromatography (HPTLC): A valuable tool for preliminary screening and stability testing.[3][5]

These methods can be used orthogonally to ensure comprehensive detection of all potential impurities.[1]

Q2: What types of impurities should I expect to find?

A2: Impurities can originate from various sources during the synthesis, purification, and storage of the active pharmaceutical ingredient (API). For this compound, potential impurities include:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis process.

  • By-products: Formed from side reactions during synthesis.

  • Degradation Products: Formed due to exposure to stress conditions like acid, base, light, heat, or oxidation.[6]

  • Residual Solvents: Solvents used during manufacturing that are not completely removed.

Forced degradation studies are crucial for identifying potential degradation products and establishing degradation pathways.[6]

Q3: Where can I find a starting point for developing an HPLC method?

A3: A reverse-phase HPLC (RP-HPLC) method is a common and effective starting point for analyzing polar heterocyclic compounds. Below is a general-purpose method that can be optimized for your specific needs.

Table 1: Recommended Starting RP-HPLC Method Parameters

ParameterRecommended Condition
Column C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)[2][5]
Mobile Phase A: AcetonitrileB: Phosphate or Acetate Buffer (pH 2.5-7.0)[5][7]
Gradient Start with a low percentage of A (e.g., 10%), ramp up to a high percentage (e.g., 90%)
Flow Rate 0.7 - 1.2 mL/min[5]
Detection UV-Vis Detector (scan for optimal wavelength, e.g., 220-280 nm)[5][8]
Column Temp. 25-40 °C
Injection Vol. 10-50 µL[5]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in my HPLC chromatogram.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of this compound and its impurities is pH-dependent.

    • Solution: Adjust the pH of the aqueous mobile phase. For amine-containing compounds, a slightly acidic pH (e.g., 2.5-4.5) often improves peak shape.

  • Wrong Column Chemistry: The stationary phase may not be providing adequate retention or selectivity.

    • Solution: Try a different column chemistry. If using a C18 column, consider a C8 or a phenyl-hexyl column for alternative selectivity.

  • Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Issue 2: An unknown peak has appeared in my stability study sample.

Logical Workflow for Identification:

The appearance of a new peak indicates the formation of a degradation product. The following workflow can be used for identification and characterization.

G start New Peak Detected in Stability Sample lcms Perform LC-MS Analysis start->lcms mass Determine Mass of Parent Ion (M) lcms->mass msms Conduct MS/MS Fragmentation mass->msms pathways Propose Structure Based on Fragmentation & Known Degradation Pathways msms->pathways standard Synthesize or Isolate Impurity Standard pathways->standard confirm Confirm Structure by Co-injection and/or NMR standard->confirm quantify Develop & Validate Method to Quantify Impurity confirm->quantify end Impurity Identified & Controlled quantify->end

Caption: Workflow for the identification of a new impurity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of the molecule and develop stability-indicating analytical methods.[6] It is recommended to aim for 5-20% degradation of the drug substance.[6]

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Stress Conditions: Expose the API solution to the following conditions in parallel. A control sample (unstressed) should be analyzed alongside.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid API in an oven at a temperature below its melting point (e.g., 105°C). Also, heat a solution of the API.

    • Photolytic Degradation: Expose the API solution and solid material to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by a suitable HPLC method.

  • Peak Purity: Assess the peak purity of the parent drug to ensure the analytical method is stability-indicating.

G cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C, Solid & Soln) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API API Sample (Solid & Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Experimental workflow for a forced degradation study.

Protocol 2: General LC-MS Method for Impurity Identification

Objective: To obtain mass spectral data for the identification of unknown impurities.

Table 2: Typical LC-MS Parameters

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100 - 1000
Data Acquisition Full Scan for parent mass; MS/MS or data-dependent acquisition for fragmentation

References

managing reaction intermediates in multi-step synthesis of derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction intermediates during the multi-step synthesis of derivatives.

Troubleshooting Guides

Guide 1: Issues with Protecting Groups

Protecting groups are crucial for masking reactive functional groups, but their application can sometimes lead to unexpected outcomes. This guide addresses common problems associated with protecting groups.

Problem: Low yield during the protection step.

Possible CauseSuggested Solution
Incomplete reaction - Increase the equivalents of the protecting group reagent. - Add a catalyst if applicable (e.g., DMAP for silylation). - Increase reaction temperature or time.
Steric hindrance - Switch to a less sterically bulky protecting group. - Use a more reactive protecting group reagent.
Degradation of starting material - Use milder reaction conditions (e.g., lower temperature, non-nucleophilic base). - Ensure the starting material is pure and dry.

Problem: Unexpected deprotection of the protecting group during a subsequent step.

Possible CauseSuggested Solution
Protecting group is labile to the reaction conditions - Choose a more robust protecting group that is stable under the specific reaction conditions.[1][2] - Modify the reaction conditions to be milder (e.g., use a non-acidic or non-basic reagent if the protecting group is acid or base labile).
Trace impurities from a previous step - Ensure rigorous purification of the protected intermediate before proceeding to the next step.

Problem: Difficulty in removing the protecting group (deprotection).

Possible CauseSuggested Solution
Ineffective deprotection reagent - Increase the concentration or equivalents of the deprotection reagent. - Switch to a more potent deprotection reagent. - Increase reaction temperature or time.
Steric hindrance around the protecting group - Use a smaller deprotection reagent that can access the protected site. - Consider a protecting group that is cleaved under different, less sterically sensitive conditions.
Guide 2: Unstable Intermediates and Side Reactions

The transient nature of many reaction intermediates can lead to the formation of unwanted side products. This guide provides strategies to mitigate these issues.

Problem: Low yield of the desired product due to suspected carbocation rearrangement.

Possible CauseSuggested Solution
Formation of a less stable carbocation that rearranges to a more stable one - Choose a reaction pathway that avoids the formation of a carbocation intermediate if possible. - Use a solvent that can stabilize the desired carbocation and disfavor rearrangement. - Lowering the reaction temperature can sometimes suppress rearrangement reactions.[3]
Hydride or alkyl shift - If a hydride or alkyl shift is unavoidable, consider a different synthetic route where the key bond formation does not rely on a carbocationic intermediate.

Problem: Decomposition of a sensitive intermediate during workup or purification.

Possible CauseSuggested Solution
Exposure to air or moisture - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). - Use dry solvents and reagents.
Thermal instability - Keep the reaction and workup temperatures as low as possible. - Use purification techniques that do not require heating, such as flash chromatography at low temperature.
Sensitivity to pH - Use buffered aqueous solutions for extraction. - Neutralize the reaction mixture carefully before workup.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my synthesis?

A1: The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and easy to remove in high yield without affecting other functional groups.[4] Consider the orthogonality of protecting groups if multiple functional groups need protection; this means each group can be removed selectively without affecting the others.[1]

Q2: My reaction is not proceeding as expected, and I suspect a highly reactive, short-lived intermediate. How can I confirm its existence?

A2: Direct observation of highly reactive intermediates is challenging. However, their existence can be inferred through several methods:

  • Spectroscopic analysis: Low-temperature NMR or IR spectroscopy can sometimes allow for the direct observation and characterization of an unstable intermediate.[3][5]

  • Trapping experiments: Introducing a "trapping agent" that reacts specifically with the suspected intermediate to form a stable, characterizable product can provide strong evidence for its formation.[6][7][8]

  • Kinetic studies: Analyzing the reaction kinetics under different conditions can provide insights into the reaction mechanism and the involvement of intermediates.

Q3: What are the best practices for purifying an unstable intermediate?

A3: For unstable intermediates, purification should be conducted quickly and under mild conditions.

  • Flash column chromatography: This is a rapid purification method. For sensitive compounds, it can be performed under an inert atmosphere and at low temperatures.[9][10][11][12]

  • Crystallization: If the intermediate is a solid, crystallization can be an effective purification method that avoids harsh conditions.

  • Minimize handling: Whenever possible, it is best to use the crude intermediate directly in the next step to avoid degradation during purification. This is known as a "one-pot" or "telescoped" reaction sequence.[13]

Q4: I am observing multiple products in a reaction that should yield a single product. What could be the cause?

A4: The formation of multiple products can often be attributed to the behavior of reaction intermediates.

  • Carbocation rearrangements: As discussed in the troubleshooting guide, carbocations can rearrange to form more stable species, leading to a mixture of products.

  • Lack of stereoselectivity: Some reactions proceed through intermediates that are not stereochemically defined (e.g., planar carbocations), leading to a mixture of stereoisomers.

  • Side reactions: The intermediate may be participating in competing reaction pathways, leading to different products. Careful optimization of reaction conditions (temperature, solvent, concentration) can often favor the desired pathway.

Quantitative Data

Table 1: Relative Stability of Carbocations

The stability of carbocations significantly influences the course of many organic reactions, with more stable carbocations forming more readily. The following table provides a quantitative comparison of the stability of various carbocations relative to the ethyl cation.

CationRelative Stability (kcal/mol)
CH₃⁺< 0
CH₃CH₂⁺0
CH₃CH₂CH₂⁺6
(CH₃)₂CH⁺22
(CH₃)₃C⁺40

Data sourced from gas-phase measurements and provide a fundamental understanding of carbocation stability.[14][15]

Table 2: Relative Stability of Silyl Ether Protecting Groups

Silyl ethers are common protecting groups for alcohols. Their stability to acidic and basic hydrolysis varies depending on the steric bulk of the substituents on the silicon atom.

Silyl Ether Protecting GroupRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
TMS (trimethylsilyl)11
TES (triethylsilyl)6410 - 100
TBS/TBDMS (tert-butyldimethylsilyl)20,000~20,000
TIPS (triisopropylsilyl)700,000~100,000
TBDPS (tert-butyldiphenylsilyl)5,000,000~20,000

This data highlights the significant impact of steric hindrance on the stability of silyl ether protecting groups, allowing for their selective removal.[2][16][17]

Experimental Protocols

Protocol 1: Boc Protection of an Amine

This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine starting material

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)

  • Base (optional, e.g., triethylamine (TEA), sodium hydroxide (NaOH))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for flash chromatography

Procedure:

  • Dissolve the amine starting material (1.0 eq) in the chosen solvent.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq).

  • If required, add a base (e.g., TEA, 1.2 eq). The reaction can often proceed without a base.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected amine.

Protocol 2: Purification of an Air-Sensitive Intermediate by Flash Chromatography under Inert Atmosphere

This protocol outlines a method for purifying a compound that is sensitive to air or moisture using flash chromatography under a nitrogen or argon atmosphere.

Materials:

  • Crude air-sensitive compound

  • Silica gel

  • Eluent (degassed)

  • Sand (acid-washed)

  • Glass column with a stopcock

  • Collection tubes

  • Nitrogen or Argon gas source with a regulator

  • Septa and needles

Procedure:

  • Prepare the column: Dry the glass column in an oven and allow it to cool under a stream of inert gas. Pack the column with silica gel as a slurry in the eluent.

  • Load the sample: Dissolve the crude air-sensitive compound in a minimal amount of degassed eluent and load it onto the column under a positive pressure of inert gas. Alternatively, for solid samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Run the column: Apply positive pressure from the inert gas source to the top of the column to control the flow rate.

  • Collect fractions: Collect the eluting fractions in clean, dry collection tubes. It is advisable to have the collection tubes under an inert atmosphere as well, for example by purging them with the inert gas.

  • Analyze fractions: Monitor the fractions by TLC to identify those containing the desired product.

  • Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure, ensuring to maintain an inert atmosphere if the final compound is also sensitive.

Protocol 3: Trapping and Characterization of a Reactive Intermediate by Low-Temperature NMR

This protocol provides a general workflow for generating a reactive intermediate at low temperature and characterizing it using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Precursor to the reactive intermediate

  • Deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈)

  • Reagent to generate the intermediate

  • NMR tube (e.g., J. Young tube for air-sensitive samples)

  • NMR spectrometer with variable temperature capabilities

  • Low-temperature apparatus for the NMR (e.g., liquid nitrogen dewar)

Procedure:

  • Sample Preparation:

    • Thoroughly dry the NMR tube.

    • In a glovebox or under an inert atmosphere, dissolve the precursor in the deuterated solvent inside the NMR tube. .

    • If the reagent for generating the intermediate is stable, it can be added at this stage. If it is highly reactive, it will be added at low temperature.

  • Cooling the Sample:

    • Place the NMR tube in the spectrometer's probe.

    • Cool the probe to the desired low temperature (e.g., -78 °C) using the spectrometer's variable temperature unit. Allow the temperature to equilibrate.[3][18]

  • Generation of the Intermediate:

    • If the reagent was not added previously, it can be injected into the NMR tube at the low temperature using a pre-cooled syringe.

    • Alternatively, a photochemically generated intermediate can be formed by irradiating the sample with a suitable light source directly in the NMR probe.

  • NMR Analysis:

    • Acquire NMR spectra (e.g., ¹H, ¹³C) of the sample at the low temperature.

    • The spectra should show signals corresponding to the reactive intermediate, which can be used for its structural elucidation.

  • Warming and Monitoring:

    • Gradually warm the sample inside the NMR probe while acquiring spectra at different temperatures. This allows for the observation of the intermediate's decomposition or reaction to form subsequent products, providing kinetic and mechanistic information.

Visualizations

experimental_workflow_boc_protection start Start: Dissolve Amine in Solvent add_boc Add Boc₂O and Base (optional) start->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry (MgSO₄ or Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Pure N-Boc Protected Amine purify->end

Caption: Workflow for the Boc protection of an amine.

troubleshooting_protecting_groups issue Protecting Group Issue low_yield Low Yield in Protection Step issue->low_yield Problem premature_deprotection Premature Deprotection issue->premature_deprotection Problem deprotection_fails Deprotection Fails issue->deprotection_fails Problem incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Cause steric_hindrance Steric Hindrance low_yield->steric_hindrance Cause labile_pg Labile Protecting Group premature_deprotection->labile_pg Cause deprotection_fails->steric_hindrance Cause ineffective_reagent Ineffective Deprotection Reagent deprotection_fails->ineffective_reagent Cause

Caption: Troubleshooting logic for protecting group issues.

carbocation_rearrangement_pathway start Reactant intermediate1 Less Stable Carbocation (e.g., Secondary) start->intermediate1 Reaction Step rearrangement 1,2-Hydride or Alkyl Shift intermediate1->rearrangement product1 Desired Product intermediate1->product1 Nucleophilic Attack intermediate2 More Stable Carbocation (e.g., Tertiary) rearrangement->intermediate2 product2 Rearranged Product intermediate2->product2 Nucleophilic Attack

Caption: Signaling pathway of carbocation rearrangement.

References

optimizing base and solvent for synthesis of isoxazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isoxazole compounds. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide and the cyclocondensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][2][3][4] The 1,3-dipolar cycloaddition is highly favored for its efficiency and control over regioselectivity.[1][5]

Q2: How critical are the choices of base and solvent for my isoxazole synthesis?

A2: The selection of base and solvent is critical as it can significantly influence reaction yield, rate, regioselectivity, and the formation of side products.[2][6] For instance, in the reaction of β-enamino diketones with hydroxylamine hydrochloride, using acetonitrile (MeCN) as a solvent can favor one regioisomer, while ethanol (EtOH) at reflux can preferentially form another.[2][6] Similarly, the choice between an organic base like triethylamine (NEt3) or an inorganic base like sodium carbonate (Na2CO3) can determine the success or failure of the reaction, particularly in the in situ generation of nitrile oxides.[1]

Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the potential causes?

A3: Low yields in 1,3-dipolar cycloaddition reactions for isoxazole synthesis can stem from several factors. A primary issue is the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common competing reaction.[1] Other potential causes include suboptimal base or solvent selection, incorrect stoichiometry of reactants, or reaction temperature.

Q4: I am observing the formation of two different regioisomers. How can I control the regioselectivity?

A4: Controlling regioselectivity is a common challenge, especially in syntheses using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes. The regiochemical outcome is highly dependent on the reaction conditions.[2][6] Key factors to adjust include:

  • Solvent: Polar protic solvents like ethanol may favor one isomer, while polar aprotic solvents like acetonitrile may favor another.[2][6]

  • Base: The presence and type of base can influence the reaction pathway. For example, using pyridine in acetonitrile can enhance the formation of a specific regioisomer.[2][6]

  • Temperature: Adjusting the reaction temperature can alter the selectivity of the reaction.[2]

  • Catalyst/Additive: The use of a Lewis acid, such as BF3·OEt2, can also direct the regioselectivity of the cyclocondensation.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of isoxazole compounds.

G cluster_start cluster_problems cluster_solutions_yield cluster_solutions_isomer cluster_solutions_purity start Start: Isoxazole Synthesis Issue low_yield Low or No Yield start->low_yield isomer_mix Regioisomeric Mixture start->isomer_mix side_products Impure Product/ Side Products start->side_products check_base Optimize Base: - Switch between inorganic (Na2CO3, K2CO3) and organic (Pyridine, Et3N) bases. - Check base equivalents. low_yield->check_base Base sensitive? check_solvent Optimize Solvent: - Try different solvents (e.g., MeCN, EtOH, THF). - Consider solvent-free conditions. low_yield->check_solvent Solvent dependent? check_temp Adjust Temperature: - Increase temperature to drive reaction. - Decrease to prevent degradation. low_yield->check_temp Temp sensitive? check_reagents Verify Reagent Quality & Stoichiometry: - Use fresh reagents. - Vary reactant ratios. low_yield->check_reagents Reagents ok? isomer_solvent Change Solvent: - Compare polar protic (EtOH) vs. polar aprotic (MeCN). isomer_mix->isomer_solvent Solvent effect? isomer_base Modify Base: - Add a mild base like pyridine. isomer_mix->isomer_base Base effect? isomer_temp Vary Temperature: - Run at room temperature vs. reflux. isomer_mix->isomer_temp Temp effect? furoxan Furoxan Formation? (Nitrile Oxide Dimerization) - Slowly add precursor. - Keep concentration of nitrile oxide low. side_products->furoxan Using nitrile oxide? purification Optimize Purification: - Recrystallization. - Column chromatography (adjust solvent polarity). side_products->purification

Caption: Troubleshooting Decision Tree for Isoxazole Synthesis.

ProblemPotential CauseRecommended Solution
Low to No Product Yield Inefficient in situ generation of nitrile oxide from hydroxymoyl chloride.The choice of base is crucial. Triethylamine (NEt3) can sometimes be ineffective, while inorganic bases like Na2CO3 or K2CO3 provide better results.[1] Ensure you are using sufficient equivalents of the base.
Nitrile oxide dimerization into furoxan.This is a common side reaction.[1] Try adding the hydroximoyl chloride or aldoxime slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low.
Poor choice of solvent.The solvent can dramatically affect the reaction outcome. For cyclocondensation reactions, switching between ethanol and acetonitrile can significantly impact yield and regioselectivity.[2][6] For some 1,3-dipolar cycloadditions, solvent-free conditions, such as ball-milling, can provide excellent yields.[1]
Formation of Regioisomeric Mixture Reaction conditions favor multiple pathways.Systematically vary the solvent and temperature. For example, in the synthesis from β-enamino diketones, acetonitrile with pyridine at room temperature favors one regioisomer, whereas ethanol at reflux favors another.[2][6]
Reaction Stalls or is Incomplete Insufficient activation of starting materials.For cyclocondensation reactions, the addition of a Lewis acid like BF3·OEt2 can act as a carbonyl activator and improve reaction rates and yields.[6]
Base is incompatible or degrading reactants.Some strong bases may lead to intractable mixtures of several products.[2] Consider using a milder base such as pyridine or an inorganic carbonate.

Data on Base and Solvent Optimization

The following tables summarize quantitative data from studies on optimizing base and solvent conditions for isoxazole synthesis.

Table 1: Effect of Base on 1,3-Dipolar Cycloaddition Yield (Reaction: Phenylacetylene with (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride under solvent-free ball-milling conditions)[1]

BaseYield (%)
Na2CO3 72
K2CO371
Cs2CO371
CaCO344
Ag2CO318
NEt3No Reaction

Table 2: Effect of Solvent and Base on Regioselectivity (Reaction: A β-enamino diketone with hydroxylamine hydrochloride)[2][6]

SolventBaseTemperature (°C)Ratio of Regioisomers (2a:3a)Isolated Yield (%)
EtOHNone2535:6573
MeCNNone2565:3581
EtOH/H2ONone2540:6068
EtOHPyridine2564:3671
MeCN Pyridine 25 >95: <5 92
EtOHNoneReflux15:8585

Key Experimental Protocols

Below are generalized, detailed methodologies for common isoxazole syntheses.

Protocol 1: 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation

This protocol describes the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and a hydroximoyl chloride.

G cluster_workflow Experimental Workflow: 1,3-Dipolar Cycloaddition reagents 1. Combine Alkyne, Hydroximoyl Chloride, & Base (e.g., Na2CO3) in a suitable vessel. reaction 2. Add Solvent (e.g., MeCN) or perform solvent-free (e.g., ball-milling). reagents->reaction monitor 3. Stir at RT or heat. Monitor reaction by TLC. reaction->monitor workup 4. Quench reaction. Perform aqueous workup & extract with organic solvent. monitor->workup purify 5. Dry, concentrate, & purify by column chromatography or recrystallization. workup->purify product Final Product: 3,5-Disubstituted Isoxazole purify->product

Caption: General workflow for 1,3-dipolar cycloaddition.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximoyl Chloride (1.2-1.5 equiv)

  • Base (e.g., Na2CO3, 2.0 equiv)

  • Solvent (e.g., Acetonitrile, Dichloromethane, or solvent-free)

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the selected base (2.0 equiv).

  • Add the solvent of choice.

  • Slowly add a solution of the hydroximoyl chloride (1.2-1.5 equiv) in the same solvent to the mixture over 15-30 minutes with vigorous stirring at room temperature. The slow addition helps to minimize the formation of furoxan byproduct.[1]

  • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoxazole.

Protocol 2: Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydroxylamine

This protocol outlines the synthesis of an isoxazole from a 1,3-dicarbonyl compound and hydroxylamine hydrochloride.

Materials:

  • 1,3-Dicarbonyl Compound (or equivalent, e.g., β-enamino diketone) (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH2OH·HCl) (1.2 equiv)

  • Base (e.g., Pyridine, Sodium Acetate) (optional, 1.2 equiv)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen solvent (e.g., acetonitrile for higher regioselectivity in certain cases) in a round-bottom flask.[2][6]

  • Add hydroxylamine hydrochloride (1.2 equiv).

  • If a base is required for the desired regioselectivity, add the base (e.g., pyridine, 1.2 equiv) to the mixture.[2][6]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography or recrystallization to yield the pure isoxazole product.

References

refinement of protocols for synthesizing 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development to help refine their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold?

A common and effective starting material is N-Boc-piperidine-4-carboxylic acid. This allows for the straightforward introduction of the piperidin-4-yl moiety.

Q2: Which base is recommended for the reaction of N-Boc-piperidine-4-carboxylic acid with nitromethane?

While other bases can be used, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is reported to give excellent yields (around 96%) for this step. It is a non-nucleophilic base that effectively promotes the reaction.

Q3: I am observing the deprotection of the t-Boc group during the isoxazole ring formation with hydroxylamine hydrochloride. Why is this happening and how can I prevent it?

The deprotection of the t-Boc group is likely due to the in situ generation of hydrochloric acid during the condensation reaction with hydroxylamine hydrochloride. To mitigate this, you can add a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize the acid as it forms.

Q4: What are the key steps in forming the pyrimidine ring in this synthesis?

The pyrimidine ring is typically formed by reacting the 3-(piperidin-4-yl)isoxazole intermediate with an appropriate electrophile, such as ethyl 2-chloro-2-oxoacetate, followed by cyclization promoted by a base like triethylamine (TEA).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the formation of the nitromethane adduct (Step 1) - Incomplete activation of the carboxylic acid.- Inefficient base for the condensation.- Presence of moisture.- Ensure the reaction with CDI is allowed to proceed for 1-2 hours for complete activation.- Use DBU as the base for optimal results.- Perform the reaction under an inert atmosphere (e.g., N₂) and use anhydrous solvents.
Formation of t-Boc deprotected by-product during isoxazole synthesis (Step 2) - Acidic conditions generated from hydroxylamine hydrochloride.- Add an equivalent of a mild base like NaHCO₃ to the reaction mixture to neutralize the generated acid.
Incomplete cyclization to form the pyrimidine ring (Step 3) - Insufficient reaction time or temperature.- Base is not strong enough or is sterically hindered.- Ensure the reaction with ethyl 2-chloro-2-oxoacetate proceeds to completion before adding the base for cyclization.- Allow the cyclization reaction with TEA to stir for an extended period (up to 60 hours).- Consider gentle heating if the reaction is sluggish at room temperature.
Difficulty in purifying the final product - Presence of unreacted starting materials or by-products.- Product may be sensitive to certain purification conditions.- Utilize column chromatography with an appropriate solvent system for purification.- Consider recrystallization as an alternative or final purification step.- Characterize impurities by LC-MS or NMR to understand their origin and optimize the reaction to minimize their formation.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-nitro-1-(1H-imidazol-1-yl)ethyl)piperidine-1-carboxylate
  • Dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI) and stir at room temperature for 1-2 hours.

  • In a separate flask, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to nitromethane and then add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 36 hours.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)isoxazole
  • Dissolve the product from Step 1 in ethanol.

  • Add hydroxylamine hydrochloride and sodium bicarbonate.

  • Heat the mixture at 50°C overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Step 3: Synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine core
  • Dissolve the isoxazole from Step 2 in anhydrous ether.

  • Add ethyl 2-chloro-2-oxoacetate and stir at room temperature for 24 hours.

  • Cool the reaction mixture to 0°C and add triethylamine (TEA).

  • Allow the reaction to warm to room temperature and stir for 60 hours.

  • After the reaction is complete, perform a suitable workup and purify the product by column chromatography.

Quantitative Data Summary

Step Reactants Reagents/Conditions Reported Yield
1N-Boc-piperidine-4-carboxylic acid, Nitromethane(1) CDI, anhydrous THF, N₂, r.t., 1-2 h; (2) DBU, r.t., 36 h96%
2Product from Step 1Hydroxylamine hydrochloride, NaHCO₃, EtOH, 50 °C, overnight95%
3Product from Step 2(1) Ethyl 2-chloro-2-oxoacetate, anhydrous ether, r.t., 24 h; (2) TEA, 0 °C-r.t., 60 h58%

Visualizations

SynthesisWorkflow Start N-Boc-piperidine- 4-carboxylic acid Step1 Step 1: Nitromethane Adduct Formation Start->Step1 CDI, Nitromethane, DBU Intermediate1 tert-butyl 4-(2-nitro-1- (1H-imidazol-1-yl)ethyl)piperidine- 1-carboxylate Step1->Intermediate1 Yield: 96% Step2 Step 2: Isoxazole Ring Formation Intermediate1->Step2 Hydroxylamine HCl, NaHCO3 Intermediate2 3-(1-(tert-butoxycarbonyl)piperidin- 4-yl)isoxazole Step2->Intermediate2 Yield: 95% Step3 Step 3: Pyrimidine Ring Formation Intermediate2->Step3 Ethyl 2-chloro-2-oxoacetate, TEA FinalProduct 3-(piperidin-4-yl)isoxazolo [4,5-d]pyrimidine Step3->FinalProduct Yield: 58%

Caption: Synthetic workflow for 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines.

LogicalRelationship cluster_troubleshooting Troubleshooting Logic Problem Low Yield or By-product Formation Cause_Analysis Analyze Potential Causes: - Reagent Quality - Reaction Conditions - Stoichiometry Problem->Cause_Analysis Investigate Solution_Implementation Implement Solutions: - Optimize Base/Solvent - Adjust Temperature/Time - Additives (e.g., NaHCO3) Cause_Analysis->Solution_Implementation Propose Verification Verify Improvement: - TLC, LC-MS, NMR - Compare Yield/Purity Solution_Implementation->Verification Test Verification->Cause_Analysis Unsuccessful Optimized_Protocol Refined Protocol Verification->Optimized_Protocol Successful

Caption: Logical workflow for troubleshooting synthetic protocol issues.

Validation & Comparative

A Comparative Analysis of 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Derivatives and Clinically Investigated Kinase Inhibitors Targeting MPS1 and Aurora Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitor scaffold, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, against known inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, many of which are in clinical development. This analysis is supported by available quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has been identified as a promising starting point for the development of inhibitors targeting the mitotic kinases MPS1 and the Aurora kinase family.[1][2][3] These kinases are critical regulators of cell division, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will compare the reported activity of derivatives of this scaffold with established clinical candidates targeting these same kinases.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory activity of the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold and its derivatives is presented below, alongside the half-maximal inhibitory concentrations (IC50) of several well-established MPS1 and Aurora kinase inhibitors that have entered clinical trials. It is important to note that the data for the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one series is primarily from initial fragment-based screening and is reported as percentage inhibition at a concentration of 100 µM.[1]

Compound/DerivativeTarget KinaseIC50 (nM)% Inhibition @ 100 µMReference
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Amrinone) MPS1->50%[1]
Aurora A-~58%[1]
Aurora B-<50%[1]
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one MPS1->50%[1]
Aurora A-~70%[1]
Aurora B-~60%[1]
Known MPS1 Kinase Inhibitors
BOS172722MPS1--[4][5]
CFI-402257MPS11.2 ± 0.4-[6]
BAY-1217389MPS1--
Known Aurora Kinase Inhibitors
Alisertib (MLN8237)Aurora A1.2-[7]
Aurora B396.5-[7]
Danusertib (PHA-739358)Aurora A13-[7]
Aurora B79-[7]
Aurora C61-[7]
AMG 900Aurora A5-[7]
Aurora B4-[7]
Aurora C1-[7]

Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving MPS1 and Aurora kinases, key regulators of mitosis. Deregulation of this pathway is a common feature in cancer, making these kinases prime targets for therapeutic intervention.

Mitotic_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_kinases Key Kinase Regulators cluster_inhibitors Therapeutic Intervention Prophase_Entry Entry into Mitosis Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Prophase_Entry->Spindle_Assembly_Checkpoint Chromosome_Alignment Chromosome Alignment Spindle_Assembly_Checkpoint->Chromosome_Alignment Anaphase Anaphase Chromosome_Alignment->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis MPS1 MPS1 MPS1->Spindle_Assembly_Checkpoint Activates AuroraA Aurora A AuroraA->Spindle_Assembly_Checkpoint Regulates AuroraB Aurora B AuroraB->Chromosome_Alignment Ensures Proper Attachment AuroraB->Cytokinesis Regulates MPS1_Inhibitors MPS1 Inhibitors (e.g., 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivs.) MPS1_Inhibitors->MPS1 Aurora_Inhibitors Aurora Kinase Inhibitors (e.g., Alisertib, Danusertib) Aurora_Inhibitors->AuroraA Aurora_Inhibitors->AuroraB

Caption: Simplified signaling pathway of mitotic progression regulated by MPS1 and Aurora kinases.

Experimental Protocols

The following are generalized protocols for in vitro kinase inhibition assays for MPS1 and Aurora kinases, based on commonly used methodologies.

MPS1 Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is based on the Caliper Life Sciences mobility shift assay format.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute recombinant human MPS1 kinase to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a fluorescently labeled peptide substrate and ATP at a concentration close to its Km.

    • Prepare serial dilutions of the test compounds (e.g., 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivatives) and control inhibitors in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • Add the diluted test compounds or controls to the wells of a microplate.

    • Add the diluted MPS1 kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Data Acquisition and Analysis:

    • Analyze the reaction products using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobilities.

    • The amount of product formed is quantified by measuring the fluorescence intensity of the separated peaks.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay from Promega.

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human Aurora A or Aurora B kinase to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing a suitable protein substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP.

    • Prepare serial dilutions of the test compounds and control inhibitors in DMSO, followed by dilution in the kinase buffer.

  • Assay Procedure:

    • Add the diluted test compounds or controls to the wells of a white, opaque microplate.

    • Add the diluted Aurora kinase to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The luminescence signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal dose-response curve.

Experimental Workflow

The diagram below outlines a typical workflow for the discovery and characterization of novel kinase inhibitors, from initial screening to lead optimization.

Kinase_Inhibitor_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Profiling cluster_Optimization Lead Optimization cluster_Candidate Outcome HTS High-Throughput Screening (Fragment or Compound Library) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity MoA Mechanism of Action Studies (e.g., ATP Competition) Selectivity->MoA SAR Structure-Activity Relationship (SAR) Studies MoA->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

References

comparative analysis of 3-(pyridin-4-yl)isoxazole analogs' bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivity of 3-(Pyridin-4-yl)isoxazole Analogs

This guide provides a comparative analysis of the biological activities of various analogs based on the 3-(pyridin-4-yl)isoxazole scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of recent findings, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

The 3-(pyridin-4-yl)isoxazole core is a prominent feature in a variety of synthesized compounds evaluated for their anticancer properties. These analogs have been tested against a range of human cancer cell lines, demonstrating activities from moderate to highly potent. The primary mechanism of evaluation cited in the literature is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Summary: Anticancer Bioactivity

The following table summarizes the in vitro anticancer activity of several classes of isoxazole analogs containing the pyridin-4-yl moiety. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are presented in micromolar (µM) concentrations.

Analog ClassCompound IDTarget Cell Line(s)Bioactivity (IC50/CC50 in µM)Reference(s)
Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1][2]thiazole24fA549 (Lung), PC3 (Prostate), DU-145 (Prostate), MCF-7 (Breast)0.11 (A549), 0.26 (PC3), 0.55 (DU-145), 0.87 (MCF-7)[1]
24gPC3 (Prostate), A549 (Lung), MCF-7 (Breast), DU-145 (Prostate)0.98 (PC3), 1.02 (A549), 1.29 (MCF-7), 1.74 (DU-145)[1]
24hPC3 (Prostate), A549 (Lung), DU-145 (Prostate)1.90 (PC3), 2.12 (A549), 1.88 (DU-145)[1]
Pyridinyl-4,5-2H-isoxazole Derivatives11cMCF-7 (Breast)1.9[3]
11jMCF-7 (Breast)1.5[3]
Isoxazole Functionalized Pyrazolo[3,4-b]pyridine125HeLa (Cervical), COLO 205 (Colon), HepG2 (Liver), MCF-7 (Breast)11.3 (HeLa)[2]
1,3,4-Oxadiazole Linked Thiazole-Isoxazole-Pyridines9aA549 (Lung), MCF-7 (Breast), SiHa (Cervix)3.15 (A549), 4.72 (MCF-7), 10.8 (SiHa)[4]
2-(5-Amino-3-methylisoxazol-4-yl)-oxazolo[5,4-d]pyrimidines3gHT29 (Colorectal)58.4[5]
3jHT29 (Colorectal)99.87[5]
3eHT29 (Colorectal)129.41[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the in vitro anticancer activity of compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on methodologies described in the literature.[3][6]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (Cell Adhesion) Start->Incubate1 Treat Add Isoxazole Analogs (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h (Compound Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (e.g., at 570 nm) Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow of the MTT assay for evaluating cell viability.

Neuroprotective and Enzyme Inhibition Activity

Derivatives of the isoxazole family, particularly those linked to a 1,3,4-oxadiazole core, have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[7] The primary targets for these compounds are enzymes whose dysregulation is implicated in disease progression, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[7][8]

Data Summary: Enzyme Inhibition Bioactivity

The table below details the in vitro enzyme inhibitory activity of 1,3,4-oxadiazole analogs containing a pyridin-4-yl group.

Analog ClassCompound IDTarget EnzymeBioactivity (IC50 in µM)Reference(s)
3-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)amino)benzonitrile4jMonoamine Oxidase A (MAO-A)3.46[7]
Monoamine Oxidase B (MAO-B)2.15[7]
Acetylcholinesterase (AChE)2.67[7]
Role of Target Enzymes in Neurodegeneration

Monoamine oxidase (MAO) enzymes are critical in the metabolism of monoamine neurotransmitters. Their overactivity can lead to oxidative stress, a key factor in neuronal damage.[8][9] Acetylcholinesterase (AChE) degrades the neurotransmitter acetylcholine; reduced acetylcholine levels are linked to the cognitive decline seen in Alzheimer's disease.[7][8] Inhibiting these enzymes is a key therapeutic strategy.

Neurodegeneration_Pathway cluster_pathway Enzyme-Mediated Neurodegeneration and Inhibition cluster_mao MAO Pathway cluster_ache AChE Pathway MA Monoamine Neurotransmitters MAO MAO-A / MAO-B MA->MAO Oxidative Deamination OS Oxidative Stress (H2O2 Production) MAO->OS ND1 Neuronal Damage OS->ND1 ACh Acetylcholine (ACh) AChE AChE ACh->AChE Degradation LowACh Reduced ACh Levels AChE->LowACh CD Cognitive Dysfunction LowACh->CD Inhibitor 3-(Pyridin-4-yl)isoxazole Analogs Inhibitor->MAO Inhibitor->AChE

Caption: Role of MAO and AChE in neurodegeneration and their inhibition.

Experimental Protocol: Enzyme Inhibition Assays

The following are generalized protocols for determining the in vitro inhibitory activity of compounds against MAO and cholinesterase enzymes.

1. MAO-A and MAO-B Inhibition Assay:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme, a phosphate buffer (e.g., pH 7.4), and the test compound at various concentrations.

  • Substrate and Detection: After a pre-incubation period, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red reagent) are added. The reaction produces hydrogen peroxide, which reacts with the probe in the presence of horseradish peroxidase to generate a fluorescent product (resorufin).

  • Measurement: Fluorescence is measured over time using a microplate reader. The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined from dose-response curves.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Enzyme Source: AChE from electric eel or recombinant human AChE.

  • Procedure: The assay is conducted in a 96-well plate. The enzyme is pre-incubated with the test compound at various concentrations in a phosphate buffer (pH 8.0).

  • Substrate and Detection: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow anion, 5-thio-2-nitrobenzoate.

  • Measurement: The change in absorbance is monitored kinetically at 412 nm using a microplate reader. The rate of reaction is used to calculate the percent inhibition and subsequently the IC50 value.[7]

References

Structure-Activity Relationship of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 4-(isoxazol-3-yl)pyridin-2-amino analogs against JNK3 and p38 kinases. The data highlights the impact of substitutions on the isoxazole ring and the aniline moiety on potency and selectivity.

Compound IDR1 (Isoxazole C5)R2 (Aniline)JNK3 IC50 (µM)p38 IC50 (µM)Selectivity (p38/JNK3)
1 H4-morpholinyl0.120.252.1
2 CH34-morpholinyl0.080.556.9
3 Ethyl4-morpholinyl0.151.28.0
4 Isopropyl4-morpholinyl0.35>10>28.6
5 Phenyl4-morpholinyl0.050.816.0
6 H4-(N-methyl)piperazinyl0.250.62.4
7 H3-aminophenyl0.51.53.0

Key Structure-Activity Relationship Insights

Based on the comparative data, the following SAR trends can be deduced for this series of isoxazole-based kinase inhibitors:

  • Substitution at the isoxazole C5-position (R1):

    • Small alkyl groups like methyl (Compound 2 ) are well-tolerated and can slightly improve JNK3 potency compared to the unsubstituted analog (Compound 1 ).

    • Increasing the bulk of the alkyl group (Ethyl in 3 , Isopropyl in 4 ) leads to a decrease in JNK3 potency.

    • A phenyl group at this position (Compound 5 ) is favorable for JNK3 inhibition.

    • Crucially, substitutions at the C5-position dramatically improve selectivity against p38 kinase.

  • Variation of the aniline moiety (R2):

    • The 4-morpholinyl aniline (as seen in Compounds 1-5 ) appears to be a favorable substitution for JNK3 activity.

    • Other substitutions on the aniline ring, such as 4-(N-methyl)piperazinyl (Compound 6 ) and 3-aminophenyl (Compound 7 ), are tolerated but may lead to slightly reduced potency compared to the morpholinyl-substituted analogs.

Experimental Protocols

General Synthesis of 5-Amino-3-(4-pyridyl)-isoxazole

The synthesis of the core scaffold can be achieved through a cycloaddition reaction. A general procedure is outlined below:

To a solution of the appropriate nitrile (e.g., 4-cyanopyridine) and sodium hydroxide in water, hydroxylamine hydrochloride is added. The mixture is then heated. Upon cooling, the desired 5-amino-3-(4-pyridyl)-isoxazole product precipitates and can be collected by filtration. For analogs that do not precipitate, extraction with an organic solvent like ethyl acetate is performed.[1]

In Vitro Kinase Inhibition Assay (JNK3 and p38)

The inhibitory activity of the synthesized compounds against JNK3 and p38 kinases is typically evaluated using a radiometric filter binding assay. A standard protocol involves:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme (JNK3 or p38), a substrate (e.g., GST-c-Jun for JNK3, GST-ATF2 for p38), and radiolabeled ATP (e.g., [γ-33P]ATP) in an appropriate assay buffer.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter plate (e.g., a phosphocellulose filter plate) to capture the phosphorylated substrate.

  • Washing: The filter plate is washed to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Visualizations

Logical Relationship of the Structure-Activity Study

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation cluster_outcome Outcome Scaffold 4-(Isoxazol-3-yl)pyridin-2-amine R1 Substitution at Isoxazole C5 (R1) Scaffold->R1 Modify R2 Variation of Aniline Moiety (R2) Scaffold->R2 Modify JNK3 JNK3 Inhibition R1->JNK3 Test p38 p38 Inhibition R1->p38 Test R2->JNK3 Test R2->p38 Test Potency Potency (IC50) JNK3->Potency Determine Selectivity Selectivity JNK3->Selectivity Determine p38->Potency Determine p38->Selectivity Determine

Caption: Logical workflow of the structure-activity relationship study.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound A->B C Initiate with [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Filter D->E F Wash Filter Plate E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Experimental workflow for the in vitro kinase inhibition assay.

References

Cross-Validation of Biological Screening Results for Pyridinyl Isoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the biological screening results for various pyridinyl isoxazole derivatives, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data from different assay types, this document aims to facilitate the cross-validation of screening results and guide future drug discovery efforts.

Data Presentation: Comparative Biological Activity of Pyridinyl Isoxazoles

The following tables summarize the biological screening data for representative pyridinyl isoxazole derivatives across different assays. This allows for a comparison of their potency and selectivity.

Table 1: Anticancer Activity of Pyridinyl Isoxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 11c MCF-7 (Breast)MTT Assay1.9[1]
HepG2 (Liver)MTT Assay-[1]
HeLa (Cervical)MTT Assay-[1]
Compound 11j MCF-7 (Breast)MTT Assay1.5[1]
HepG2 (Liver)MTT Assay-[1]
HeLa (Cervical)MTT Assay-[1]
Pyridinyl-1H-1,2,3-triazolyldihydroisoxazole 28b MultipleTubulin Polymerization InhibitionPotent
Pyridinyl-1H-1,2,3-triazolyldihydroisoxazole 28c MultipleTubulin Polymerization InhibitionPotent
Isoxazole-carboxamide MYM4 CaCo-2 (Colon)Antiproliferative Assay10.22
Hep3B (Liver)Antiproliferative Assay4.84
HeLa (Cervical)Antiproliferative Assay1.57

Table 2: Anti-inflammatory Activity of Pyridinyl Isoxazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)% InhibitionReference
Compound 14c COX-1Enzyme Inhibition-Weak[2]
COX-2Enzyme Inhibition-Good[2]
Compound 15a COX-1Enzyme Inhibition-Weak[2]
COX-2Enzyme Inhibition-Good[2]
Pyridinyl isoxazole 15 p38 MAP KinaseEnzyme InhibitionPotent-[3]
Isoxazole-carboxamide MYM1 COX-1Enzyme Inhibition0.0041-
Isoxazole-carboxamide MYM4 COX-2Enzyme Inhibition0.24-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the screening results.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinyl isoxazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of a colored product from the oxidation of a chromogenic substrate.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and the test compounds in an appropriate buffer.

  • Incubation: Add the enzyme, a heme cofactor, and the test compound to the wells of a 96-well plate. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the natural substrate for COX) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Kinetic Measurement: Immediately measure the absorbance of the colored product over time using a microplate reader at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for inhibition of each COX isoform.

p38 MAP Kinase Inhibition Assay

This assay determines the inhibitory activity of compounds against p38 mitogen-activated protein kinase.

Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced from the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare solutions of the p38 kinase, a suitable substrate (e.g., ATF2), ATP, and the test compounds.

  • Kinase Reaction: In a 384-well plate, mix the p38 kinase, the test compound, and the substrate/ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts ADP to ATP and then uses the newly synthesized ATP to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyridinyl isoxazoles and a general workflow for their biological screening and cross-validation.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Cross-Validation cluster_development Lead Optimization HTS High-Throughput Screening (e.g., Cell Viability) Biochemical Biochemical Assays (e.g., Enzyme Inhibition) HTS->Biochemical Validate Hits CellBased Cell-Based Assays (e.g., Apoptosis, Cell Cycle) HTS->CellBased Confirm Cellular Activity LeadOpt Structure-Activity Relationship (SAR) Biochemical->LeadOpt Guide Chemical Synthesis CellBased->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo Test Efficacy & Toxicity

Caption: A generalized workflow for the screening and cross-validation of pyridinyl isoxazoles.

cox_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxane Thromboxane PGH2->Thromboxane Inflammation Inflammation Prostaglandins->Inflammation PlateletAgg Platelet Aggregation Thromboxane->PlateletAgg PyridinylIsoxazole Pyridinyl Isoxazole (COX-2 Selective Inhibitor) PyridinylIsoxazole->COX2

Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridinyl isoxazoles.

p38_mapk_pathway Stress Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38MAPK p38 MAPK MKK3_6->p38MAPK phosphorylates ATF2 ATF2 p38MAPK->ATF2 phosphorylates InflammatoryResponse Inflammatory Gene Expression ATF2->InflammatoryResponse PyridinylIsoxazole Pyridinyl Isoxazole (p38 Inhibitor) PyridinylIsoxazole->p38MAPK

Caption: The p38 MAP kinase signaling pathway and the inhibitory action of pyridinyl isoxazoles.

Conclusion

This guide provides a framework for the comparative analysis and cross-validation of biological screening data for pyridinyl isoxazoles. By presenting quantitative data from diverse assays and detailing the experimental protocols, it is intended to aid researchers in interpreting screening results, prioritizing lead compounds, and designing further studies. The provided diagrams of key signaling pathways offer a visual representation of the mechanisms of action for this important class of compounds. The cross-validation of results from both biochemical and cell-based assays is crucial for building a comprehensive understanding of a compound's biological activity and for increasing the likelihood of success in subsequent stages of drug development.

References

Benchmarking 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Derivatives Against Standard of Care in PI3Kδ-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of novel 3-(Pyridin-4-yl)-1,2-oxazol-5-amine derivatives against the current standard of care, Alpelisib, in the context of PI3Kδ-targeted cancer therapy. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro inhibitory activities of the novel this compound derivatives (compounds 20 and 21) and the standard of care, Alpelisib. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the target's activity.

CompoundTarget Cell Line/EnzymeIC50 (µmol/L)
Novel Derivative (Compound 20) BT-474 (Breast Cancer Cell Line)1.565
PI3Kδ (Enzyme)0.286
Novel Derivative (Compound 21) BT-474 (Breast Cancer Cell Line)1.311
PI3Kδ (Enzyme)0.452
Standard of Care (Alpelisib) BT-474 (Breast Cancer Cell Line)>1 (Resistant)
PI3Kδ (Enzyme)0.290

Note: Alpelisib is a PI3Kα inhibitor and shows significantly less activity against the δ isoform. The BT-474 cell line is known to have a PIK3CA mutation, making it sensitive to PI3Kα inhibition. The novel derivatives, being potent PI3Kδ inhibitors, show promising anti-proliferative activity in this cell line, comparable to their enzymatic inhibition.

Experimental Protocols

Cell Proliferation Assay (CCK-8 Assay)

This assay was utilized to determine the anti-proliferative activity of the compounds on the BT-474 breast cancer cell line.

Methodology:

  • Cell Seeding: BT-474 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. The plates were pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds (novel derivatives and Alpelisib) were added to the wells at various concentrations. The plates were then incubated for an additional 48 to 72 hours.

  • CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: The plates were incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated using GraphPad Prism software by plotting the percentage of cell viability against the logarithm of the compound concentration.

PI3Kδ Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay was employed to measure the direct inhibitory effect of the compounds on the enzymatic activity of PI3Kδ. The assay quantifies the amount of ADP produced during the kinase reaction.

Methodology:

  • Reaction Setup: The kinase reaction was performed in a 384-well plate. Each well contained the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: The reaction was initiated by the addition of ATP. The plate was then incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP. This was followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent was added to convert the produced ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate was incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate reader.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration using appropriate software.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Inhibitor This compound Derivatives / Alpelisib Inhibitor->PI3K

Caption: The PI3K signaling pathway and the point of inhibition.

Experimental Workflow: Cell Proliferation Assay (CCK-8)

CCK8_Workflow Start Start Seed Seed BT-474 cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddCCK8 Add CCK-8 reagent Incubate2->AddCCK8 Incubate3 Incubate 1-4h AddCCK8->Incubate3 Measure Measure absorbance at 450nm Incubate3->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the CCK-8 cell proliferation assay.

Experimental Workflow: PI3Kδ Enzymatic Inhibition Assay (ADP-Glo™)

ADP_Glo_Workflow Start Start Prepare Prepare reaction mix: PI3Kδ, substrate, compound Start->Prepare Initiate Initiate reaction with ATP Prepare->Initiate Incubate1 Incubate 60 min Initiate->Incubate1 Terminate Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate1->Terminate Incubate2 Incubate 40 min Terminate->Incubate2 Detect Add Kinase Detection Reagent (Convert ADP to ATP & Luminesce) Incubate2->Detect Incubate3 Incubate 30-60 min Detect->Incubate3 Measure Measure luminescence Incubate3->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ PI3Kδ enzymatic assay.

Comparative Docking Analysis of Pyridinyl-Isoxazole Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in silico comparison of novel 3-(pyridin-4-yl)-1,2-oxazol-5-amine derivatives and their analogues, evaluating their potential as selective cyclooxygenase (COX) enzyme inhibitors. This guide provides a summary of their binding affinities, detailed experimental protocols for computational docking, and a visualization of the experimental workflow.

In the quest for more selective and potent anti-inflammatory agents, researchers have turned to computational methods to predict the binding efficacy of novel compounds. This guide focuses on a comparative molecular docking study of a series of newly synthesized isoxazole-carboxamide derivatives, which are structurally related to this compound, against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with COX-1 inhibition.

The presented data is based on a study by Al-Ghorbani et al. (2022), which explored the structure-activity relationships of these compounds.[1] The study provides valuable insights into the binding modes and potential efficacy of these derivatives, paving the way for the rational design of new therapeutic agents.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding energies of the isoxazole-carboxamide derivatives against the active sites of COX-1 and COX-2. The binding energy is a measure of the affinity of the ligand for the protein, with more negative values indicating a stronger interaction.

Compound IDStructureBinding Energy (kcal/mol) vs. COX-1Binding Energy (kcal/mol) vs. COX-2
A8 5-methyl-N-(4-nitrophenyl)-3-phenylisoxazole-4-carboxamide-9.75-10.86
A9 3-(4-chlorophenyl)-5-methyl-N-(4-nitrophenyl)isoxazole-4-carboxamide-10.03-11.09
A13 N-(4-cyanophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide-10.21-11.45
ReferenceKetoprofen--
ReferenceCelecoxib--

Note: The structures are representative of the studied series. For detailed chemical structures, please refer to the original publication.

Experimental Protocols

The in silico molecular docking studies were performed to understand the binding interactions of the synthesized isoxazole derivatives with the COX-1 and COX-2 enzymes.

1. Software and Preparation of Structures:

  • Docking Software: The molecular docking simulations were carried out using AutoDock Vina.

  • Protein Preparation: The three-dimensional crystal structures of human COX-1 (PDB ID: 3N8Z) and COX-2 (PDB ID: 3PGH) were retrieved from the Protein Data Bank. The proteins were prepared for docking by removing water molecules and ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 2D structures of the isoxazole derivatives were drawn using ChemDraw and converted to 3D structures. The energy of the ligands was minimized using the MMFF94 force field. Gasteiger charges were computed for each ligand.

2. Docking Simulation:

  • Grid Box Definition: A grid box was defined to encompass the active site of each enzyme. The grid box dimensions were centered on the co-crystallized ligand in the original PDB structures to ensure that the docking simulations were performed in the correct binding pocket.

  • Docking Parameters: The docking was performed with an exhaustiveness of 8. The remaining parameters were set to their default values.

  • Analysis of Results: The resulting docking poses were analyzed based on their binding energies and the interactions with the amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding mode.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the comparative docking study and a simplified representation of the cyclooxygenase signaling pathway.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (COX-1 & COX-2 from PDB) grid_gen Grid Box Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Isoxazole Derivatives) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis energy_calc Binding Energy Calculation pose_analysis->energy_calc interaction_analysis Ligand-Protein Interaction Analysis energy_calc->interaction_analysis

Caption: Experimental Workflow for Comparative Docking Studies.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibition Inhibition by Isoxazole Derivatives inhibition->cox_enzymes

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.

References

Evaluating Cytotoxic Activities of Novel Compounds Against Various Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Evaluating the cytotoxic potential of new chemical entities or natural product extracts against a panel of cancer cell lines is a critical first step in the drug discovery pipeline. This guide provides a comparative overview of the cytotoxic activities of select compounds, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of promising therapeutic leads.

Comparative Cytotoxic Activities of Selected Compounds

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various compounds against several common cancer cell lines, offering a snapshot of their relative potencies and potential selectivities.

Compound/ExtractCancer Cell LineIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Calotropis gigantea leaf extractA549 (Lung)27.32Cisplatin-
MCF-7 (Breast)43.65--
HeLa (Cervical)117.92Camptothecin-
Compound 9f (Coumarin derivative)PC-3 (Prostate)14.7 ± 1.4Cisplatin-
MCF-7 (Breast)16.5 ± 1.2--
Artemisia absinthium leaf extractA-549 (Lung)Significant cytotoxicity (≥70%)--
K-562 (Leukemia)Significant cytotoxicity (≥70%)--
MCF-7 (Breast)Significant cytotoxicity (≥70%)--
Dorstenia psilurus (DP) extractHeLa (Cervical)17.93 (after 72h)--
Plastoquinone analog (PQ2)HCT-116 (Colon)4.97 ± 1.93 µMCisplatin26.65 ± 7.85 µM

Table 1: Cytotoxicity of Natural Product Extracts and Synthetic Compounds. This table presents the IC50 values of selected natural extracts and a synthetic compound against various cancer cell lines.[1][2][3][4][5][6]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for determining cell viability.[7][8]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 20,000 cells per well) and allowed to adhere and grow for 24 hours in a CO2 incubator at 37°C.[4]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMEM) and added to the wells at various concentrations. Control wells containing untreated cells and a positive control (a known cytotoxic drug like cisplatin or doxorubicin) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Visualizing Experimental and Biological Processes

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical cytotoxicity testing workflow and a key signaling pathway involved in cancer cell survival.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HeLa, MCF-7) seeding Seed cells in 96-well plates cell_culture->seeding compound_prep Prepare compound dilutions treatment Add compounds to wells compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT reagent incubation->add_mtt solubilize Add solubilizing agent (e.g., DMSO) add_mtt->solubilize read_plate Measure absorbance solubilize->read_plate calc_viability Calculate % viability read_plate->calc_viability plot_curve Generate dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Figure 1: Workflow for determining compound cytotoxicity using the MTT assay.

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The NF-κB (Nuclear Factor kappa B) signaling pathway is a crucial regulator of cell survival, and its inhibition can sensitize cancer cells to apoptosis. Honokiol, a natural compound, has been shown to inhibit the NF-κB activation pathway.[9]

NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds Genes Anti-apoptotic Genes (e.g., Bcl-2, XIAP) DNA->Genes transcription Honokiol Honokiol Honokiol->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by Honokiol.

References

Novel Isoxazolopyrimidine Derivatives Exhibit Potent Anticancer Activity: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted a new class of isoxazolopyrimidine derivatives as promising candidates for anticancer drug development. These novel compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This guide provides a comparative analysis of their half-maximal inhibitory concentration (IC50) values, alongside detailed experimental protocols and a review of the targeted biological pathways. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Anticancer Activity of Novel Oxazolo[5,4-d]pyrimidine Derivatives

A recent study investigated a series of novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to isoxazolopyrimidines, and evaluated their in vitro cytotoxic activity against four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). The 50% cytotoxic concentration (CC50) values, which are comparable to IC50 values for cytotoxicity, were determined and compared with the standard chemotherapeutic agents, cisplatin and 5-fluorouracil (5-FU).

The results, summarized in the table below, reveal that several of the synthesized compounds exhibit significant cytotoxic activity.[1][2] Notably, compound 3g , featuring a 3-(N,N-dimethylamino)propyl substituent, was identified as the most potent derivative against the HT29 cell line, with a CC50 value of 58.44 µM.[1][2] This activity is comparable to that of cisplatin (CC50 = 47.17 µM) and considerably more potent than 5-fluorouracil (CC50 = 381.16 µM) against the same cell line.[2]

CompoundSubstituent at Position 7CC50 (µM) vs. A549CC50 (µM) vs. MCF7CC50 (µM) vs. LoVoCC50 (µM) vs. HT29
3e Pentyl> 500188.43 ± 15.12177.52 ± 6.65129.41 ± 10.04
3g 3-(N,N-dimethylamino)propyl> 500> 500> 50058.44 ± 8.75
3j 2-(Morpholin-4-yl)ethyl> 500> 500> 50099.87 ± 10.90
Cisplatin (Reference)35.15 ± 4.1229.89 ± 3.4513.31 ± 2.1147.17 ± 7.43
5-Fluorouracil (Reference)158.23 ± 11.2198.76 ± 9.8750.12 ± 5.67381.16 ± 25.51

Data sourced from a study on novel oxazolo[5,4-d]pyrimidine derivatives, which are structural isomers of isoxazolopyrimidines.[1][2]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of novel therapeutic compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and thereby cell viability.

MTT Assay Protocol for IC50 Determination[3][4][5]

1. Cell Plating:

  • Harvest cells in the logarithmic growth phase and determine cell density using a hemocytometer.

  • Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound to achieve a range of desired concentrations.

  • Add the various concentrations of the test compound to the wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for an additional 24-72 hours.

3. MTT Addition and Incubation:

  • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the culture medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve and using non-linear regression analysis.

Targeted Signaling Pathway: VEGFR-2

In silico analyses have suggested that these novel pyrimidine derivatives may exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[1] One of the primary targets identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

VEGF-A binding to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The activation of VEGFR-2 leads to the stimulation of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4][5][6] By inhibiting VEGFR-2, isoxazolopyrimidine derivatives can potentially block these pro-angiogenic signals, thereby impeding tumor progression.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Isoxazolopyrimidine Isoxazolopyrimidine Derivatives Isoxazolopyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of isoxazolopyrimidine derivatives.

The promising in vitro activity of these novel isoxazolopyrimidine derivatives, particularly their ability to target key oncogenic pathways like VEGFR-2, warrants further investigation and positions them as strong candidates for the development of next-generation anticancer therapies.

References

Safety Operating Guide

Safe Disposal of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine, a compound likely to be utilized in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, information from structurally similar compounds provides a strong basis for establishing safe handling and disposal protocols.

Hazard Profile Analysis

Based on the safety data for analogous compounds, including various aminopyridines and oxadiazole derivatives, this compound should be handled as a hazardous substance. Key potential hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[2][4] P270: Do not eat, drink or smoke when using this product.[2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
Skin Irritation/Corrosion Causes skin irritation and may cause severe skin burns.[3][4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P362: Take off contaminated clothing and wash before reuse.[2][4]
Eye Irritation/Damage Causes serious eye irritation or damage.[3][4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Respiratory Sensitization May cause respiratory irritation.[3][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[4]P273: Avoid release to the environment.[4]

Standard Disposal Protocol

The primary recommendation for the disposal of this compound is to use a licensed and approved waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containerization:

    • Ensure the waste material is stored in a clearly labeled, sealed, and non-reactive container.

    • The label should include the chemical name: "this compound," the approximate quantity, and any known hazard symbols.

  • Waste Segregation: Store the container with other solid chemical waste, segregated from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Waste Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a certified chemical waste disposal contractor.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

Emergency Spill Procedures

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: For a solid spill, carefully sweep up the material to avoid dust formation and place it in a designated waste container. For a liquid solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal check_sds Consult Compound-Specific Safety Data Sheet (SDS) start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow Disposal Instructions in SDS sds_available->follow_sds  Yes no_sds Treat as Hazardous Waste (Based on Analog Data) sds_available->no_sds No ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) follow_sds->ppe no_sds->ppe containerize Securely Containerize and Label Waste ppe->containerize segregate Segregate from Incompatible Materials containerize->segregate contact_ehs Contact Institutional EHS or Approved Waste Contractor segregate->contact_ehs document Document Disposal in Inventory contact_ehs->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. The following guidance is synthesized from safety data for structurally similar compounds, including pyridine and other heterocyclic amines. It is imperative to handle this compound with the utmost caution, assuming it may possess similar or greater hazards than its analogues.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Profile

Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary risks are anticipated to include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield if there is a splash hazard.To protect eyes from splashes and dust.
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.To prevent skin contact. Check glove manufacturer's compatibility chart.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.To prevent inhalation of dust and fumes.
Skin and Body Protection A fully buttoned lab coat.To protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation and Engineering Controls:

    • Ensure the work area is well-ventilated. All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood.[1][2]

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Keep containers of the chemical tightly closed when not in use.[2]

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid creating dust when handling the solid form.

    • Use non-sparking tools and ground all equipment when handling flammable solvents with this compound.[3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Spill Response:

    • In the event of a spill, evacuate the immediate area.

    • For small spills, use an absorbent material like sand or vermiculite to contain the spill.[1]

    • Place the absorbed material into a sealed, labeled container for proper disposal.

    • For large spills, evacuate the laboratory and contact the appropriate emergency response team.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly approved.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Never pour this chemical or its solutions down the drain.[1]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for pyridine-based compounds.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SDS (or analogous data) DonPPE Don Personal Protective Equipment Prep->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer Compound WorkInHood->WeighTransfer Reaction Perform Experiment WeighTransfer->Reaction CleanGlassware Decontaminate Glassware Reaction->CleanGlassware DisposeWaste Dispose of Hazardous Waste CleanGlassware->DisposeWaste DoffPPE Doff Personal Protective Equipment DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor/Safety Officer Evacuate->Notify FirstAid->Notify

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.